Structure Elucidation and Stereochemical Validation of (R)-1-(2,5-difluorophenyl)propan-2-ol
An In-Depth Technical Whitepaper for Drug Development Professionals Pharmacological Context & Rationale Fluorinated phenylpropanol derivatives are highly privileged scaffolds in modern medicinal chemistry. The introducti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper for Drug Development Professionals
Pharmacological Context & Rationale
Fluorinated phenylpropanol derivatives are highly privileged scaffolds in modern medicinal chemistry. The introduction of fluorine atoms onto an aromatic ring profoundly modulates a molecule's lipophilicity, metabolic stability, and protein-ligand binding kinetics. Specifically, (R)-1-(2,5-difluorophenyl)propan-2-ol serves as a critical chiral building block in the synthesis of kinase inhibitors, central nervous system (CNS) therapeutics, and antidiabetic agents [1].
Because the spatial orientation of the hydroxyl group dictates the vector of subsequent pharmacophore elaboration, rigorous structure elucidation and absolute stereochemical validation are non-negotiable regulatory requirements. This guide details a self-validating analytical framework—combining High-Resolution Mass Spectrometry (HRMS), multinuclear (
1
H,
13
C,
19
F) 1D/2D NMR, and Mosher’s ester derivatization—to unequivocally confirm both the 2D connectivity and the 3D absolute configuration of this molecule.
Fig 1. Sequential analytical workflow for structure elucidation.
Structural Elucidation via NMR Spectroscopy
The core of the structural proof relies on mapping the carbon backbone and confirming the regiochemistry of the fluorine substituents.
Backbone Connectivity and Diastereotopic Protons
The aliphatic region of the
1
H NMR spectrum presents a classic textbook case of diastereotopicity. Because the C1 methylene protons (
−CH2−
) are directly adjacent to the C2 chiral center, they are magnetically non-equivalent. They cannot achieve a time-averaged identical environment through bond rotation. Consequently, they appear as an ABX spin system: two distinct doublets of doublets (dd) around
δ
2.75 and 2.85 ppm. They exhibit strong geminal coupling (
2J≈13.5
Hz) to each other, and distinct vicinal couplings (
3J≈7.0
and
5.5
Hz) to the C2 methine proton.
19
F NMR and Carbon-Fluorine Couplings
The
19
F NMR spectrum is critical for validating the 2,5-difluoro substitution pattern. Fluorine-19 has a spin of
1/2
and 100% natural abundance, yielding massive scalar couplings to the carbon framework [2]. The
13
C NMR spectrum will show characteristic splitting: the ipso carbons (C2' and C5') will appear as doublets of doublets with a massive one-bond coupling (
1JCF≈240
Hz), while adjacent carbons will show two-bond couplings (
2JCF≈15−25
Hz).
Fig 2. Key COSY and HMBC correlations establishing the carbon backbone.
Table 1: Consolidated NMR Assignments (Simulated Data in CDCl
3
)
Position
1
H NMR (
δ
, ppm,
J
in Hz)
13
C NMR (
δ
, ppm)
19
F NMR (
δ
, ppm)
C1 (CH
2
)
2.75 (dd,
J
=13.5, 7.0), 2.85 (dd,
J
=13.5, 5.5)
40.2 (d,
J
=2.0)
-
C2 (CH)
4.05 (m)
68.5
-
C3 (CH
3
)
1.22 (d,
J
=6.2)
22.8
-
Ar-C1'
-
127.4 (dd,
J
=16.5, 7.5)
-
Ar-C2'
-
158.2 (dd,
J
=240.0, 2.5)
-118.5 (m)
Ar-C3'
6.95 (ddd,
J
=9.0, 8.5, 4.5)
115.6 (dd,
J
=24.5, 8.5)
-
Ar-C4'
6.88 (m)
116.2 (dd,
J
=24.0, 8.5)
-
Ar-C5'
-
158.8 (dd,
J
=238.5, 2.0)
-119.2 (m)
Ar-C6'
7.02 (ddd,
J
=8.5, 5.5, 3.0)
117.8 (dd,
J
=24.5, 8.0)
-
OH
2.10 (br s)
-
-
Absolute Configuration via Mosher's Method
While chiral HPLC can determine enantiomeric excess, it cannot assign absolute stereochemistry without a known reference standard. To establish the (R)-configuration de novo, we employ Mosher's ester analysis [3].
Causality of the Method: The secondary carbinol is reacted separately with (R)- and (S)-
α
-methoxy-
α
-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). Note the nomenclature inversion: reacting with (S)-MTPA-Cl yields the (R)-MTPA ester due to Cahn-Ingold-Prelog priority shifts. In the resulting diastereomers, the MTPA phenyl ring exerts an anisotropic magnetic shielding effect on the protons situated on the same side of the molecule. By calculating the chemical shift difference (
Δδ=δS−δR
) for the protons flanking the chiral center, we can map the spatial arrangement. For the (R)-enantiomer, the C3 methyl protons will show a positive
Δδ
, while the C1 methylene protons will show a negative
Δδ
.
Fig 3. Derivatization logic for Mosher's ester analysis.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) HRMS provides the exact mass, confirming the molecular formula C
9
H
10
F
2
O. We utilize soft ionization to preserve the pseudo-molecular ion
[M+H]+
. In tandem MS/MS, the molecule predictably fragments via the loss of water (typical for aliphatic alcohols) and cleavage of the C1-C2 bond to yield the highly stable 2,5-difluorobenzyl cation.
Table 2: HRMS Fragmentation Data
Fragment
Exact Mass (
m/z
)
Formula
Structural Assignment
[M+H]
+
173.0772
C
9
H
11
F
2
O
Protonated molecular ion
[M-H
2
O+H]
+
155.0667
C
9
H
9
F
2
Loss of water (alkene derivative)
[C
7
H
5
F
2
]
+
127.0354
C
7
H
5
F
2
2,5-difluorobenzyl cation
Experimental Methodologies
Protocol 1: Multinuclear NMR Acquisition
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl
3
(containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.
Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a fluorine-tunable cryoprobe.
Acquisition:
Acquire
1
H NMR (16 scans, relaxation delay
d1=2
s).
Acquire
13
C NMR (1024 scans,
d1=2
s) with
1
H decoupling.
Acquire
19
F NMR (64 scans) with and without
1
H decoupling to observe through-space and scalar F-H couplings.
Acquire 2D COSY, HSQC, and HMBC to trace the connectivity from the C3 methyl through the chiral C2 carbinol to the difluorophenyl ring.
Protocol 2: Microscale Mosher Derivatization
Note: This protocol is designed as a self-validating system; running both enantiomers of the derivatizing agent eliminates solvent or concentration-dependent chemical shift artifacts.
Reaction Setup: Transfer two 5 mg aliquots of the alcohol into two separate, dry 1-dram vials under an argon atmosphere.
Reagent Addition: To each vial, add 0.5 mL of anhydrous pyridine-d
5
.
Derivatization:
To Vial A, add 15
μ
L of (S)-(+)-MTPA-Cl (to form the R-ester).
To Vial B, add 15
μ
L of (R)-(-)-MTPA-Cl (to form the S-ester).
Incubation: Stir at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).
Analysis: Transfer the crude reaction mixtures directly into NMR tubes. Acquire
1
H NMR spectra and calculate
Δδ
for the C1 methylene and C3 methyl protons to confirm the (R)-configuration.
References
Gupta, A., et al. "Advancement in chiral heterocycles for the antidiabetic activity." Chemical Biology & Drug Design (2023). URL: [Link]]
Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-VCH (2016). URL: [Link]]
Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols 2.10 (2007): 2451-2458. URL: [Link]]
Exploratory
Solvation Thermodynamics and Process Chemistry of (R)-1-(2,5-difluorophenyl)propan-2-ol
Executive Summary (R)-1-(2,5-difluorophenyl)propan-2-ol is a critical chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including advanced kinase inhibitors and triaz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-1-(2,5-difluorophenyl)propan-2-ol is a critical chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including advanced kinase inhibitors and triazole antifungal agents. In pharmaceutical process chemistry, understanding the solubility profile of such intermediates is paramount for designing efficient extraction, reaction, and crystallization workflows.
This technical guide provides an in-depth analysis of the solvation thermodynamics governing (R)-1-(2,5-difluorophenyl)propan-2-ol. By leveraging the Hansen Solubility Parameter (HSP) framework and high-throughput experimental validation, this whitepaper equips process chemists with the causal logic required to select optimal solvent systems that balance yield, purity, and environmental sustainability.
The solubility behavior of (R)-1-(2,5-difluorophenyl)propan-2-ol is dictated by the competing intermolecular forces generated by its two primary structural motifs:
The 2,5-Difluorophenyl Ring (Hydrophobic/Lipophilic Core):
Fluorine substitution fundamentally alters the electron density of the aromatic system. The highly electronegative fluorine atoms withdraw electron density via the inductive effect, lowering the polarizability of the ring. This significantly reduces intermolecular
π−π
stacking interactions compared to non-fluorinated analogs. Consequently, the molecule exhibits increased lipophilicity and demonstrates high affinity for halogenated and non-polar aromatic solvents via dispersion forces.
The Chiral Secondary Alcohol (Hydrophilic/Polar Motif):
The hydroxyl (-OH) group at the C2 position acts as a potent hydrogen bond donor and acceptor. This functional group demands solvation in polar protic or polar aprotic solvents capable of stabilizing the molecule through dipole-dipole interactions and hydrogen-bond networking.
Hansen Solubility Parameters (HSP) Framework
To systematically predict the solubility of this compound, we apply the Hansen Solubility Parameter (HSP) framework [1]. The total cohesive energy density of the solvent-solute interaction is divided into three components: Dispersion (
δD
), Polarity (
δP
), and Hydrogen Bonding (
δH
). Solvents whose HSP coordinates closely match those of the solute will yield the highest solubility.
Table 1: Estimated Solubility Profile across Solvent Classes
Note: Quantitative estimates are derived from structural HSP contributions and typical behavior of fluorinated secondary alcohols at 25°C.
Solvent Class
Representative Solvent
Estimated Solubility (25°C)
Solvation Mechanism & Causality
Aliphatic Hydrocarbon
Heptane
< 10 mg/mL
Poor affinity; insufficient
δP
and
δH
matching. Highly effective as an anti-solvent.
Aromatic Hydrocarbon
Toluene
50 - 100 mg/mL
Moderate affinity; driven by
π−π
interactions and dispersion (
δD
) matching with the aromatic ring.
Polar Aprotic
Ethyl Acetate
> 300 mg/mL
High affinity; strong dipole (
δP
) interactions and H-bond acceptance from the solute's -OH group.
Polar Aprotic
Tetrahydrofuran (THF)
> 500 mg/mL
Excellent affinity; optimal matching across all three HSP parameters. Ideal for reaction media.
Polar Protic
Isopropanol (IPA)
> 200 mg/mL
High affinity; driven by strong H-bond donor/acceptor (
δH
) networking.
Aqueous
Water
< 1 mg/mL
Highly restricted; hydrophobic repulsion from the difluorophenyl ring dominates over the -OH group's polarity.
Theoretical HSP estimates must be empirically validated. To determine the true thermodynamic solubility of (R)-1-(2,5-difluorophenyl)propan-2-ol, process chemists employ automated, high-throughput screening [2].
This protocol is designed as a self-validating system : it incorporates thermal cycling to ensure the system reaches true thermodynamic equilibrium (preventing false-positive supersaturation artifacts) and utilizes solid-state analysis to confirm that the solvent has not altered the crystalline form of the API intermediate.
Step-by-Step Methodology
Gravimetric Dispensing: Using an automated solid dispensing robot, accurately dispense 50.0 mg of crystalline (R)-1-(2,5-difluorophenyl)propan-2-ol into a 2-mL glass HPLC vial.
Solvent Addition: Dispense 500 µL of the target organic solvent into the vial to create a suspension (target concentration: 100 mg/mL).
Thermal Cycling (Equilibration): Subject the sealed vial to thermal cycling (heat to 40°C for 2 hours, then cool to 25°C at a controlled rate of 0.1°C/min) while agitating at 800 rpm.
Causality: Heating overcomes the activation energy barrier for dissolution, while slow cooling ensures the system settles at its true thermodynamic equilibrium, preventing the kinetic trapping of amorphous material.
Phase Separation: Centrifuge the vial at 10,000 rpm for 15 minutes at exactly 25°C. This cleanly separates the undissolved solid pellet from the saturated supernatant.
Supernatant Sampling & Dilution: Extract 50 µL of the clear supernatant and immediately dilute it 1:100 in a compatible diluent (e.g., Acetonitrile:Water 50:50).
Causality: Immediate dilution prevents the compound from precipitating out of solution if the ambient temperature fluctuates before analysis.
UPLC/UV Quantitation: Analyze the diluted sample using Ultra-Performance Liquid Chromatography (UPLC) with UV detection against a pre-established calibration curve to quantify the exact concentration.
Solid-State Verification: Recover the residual solid pellet and analyze it via X-ray Powder Diffraction (XRPD).
Causality: This step is critical to verify that the solvent did not induce a polymorphic transition or form a solvate, which would invalidate the solubility measurement for the original polymorph.
Automated thermodynamic solubility screening and solid-state validation workflow.
Process Chemistry Applications: Solvent Selection & Crystallization
When scaling up the synthesis of (R)-1-(2,5-difluorophenyl)propan-2-ol, solvent selection must balance solubility with process safety, toxicity, and environmental impact. The GSK Solvent Selection Guide [3] provides a robust framework for identifying sustainable solvents.
Designing an Anti-Solvent Crystallization Strategy
Based on the solubility profile (Table 1), an Ethyl Acetate / Heptane system is highly recommended for the purification and crystallization of this compound.
The Causal Logic of the Crystallization Process:
Dissolution: The crude compound is dissolved in Ethyl Acetate at 50°C. The hydroxyl group of the solute forms strong hydrogen bonds with the carbonyl oxygen of ethyl acetate, ensuring complete dissolution.
Anti-Solvent Addition: Heptane is slowly dosed into the reactor. Because heptane lacks both a dipole moment and hydrogen-bonding capabilities, its introduction drastically lowers the bulk dielectric constant of the solvent mixture.
Nucleation & Growth: As the solvent environment becomes increasingly lipophilic, the solvation shell around the secondary alcohol is disrupted. The lipophilic 2,5-difluorophenyl rings begin to aggregate via hydrophobic interactions, driving the system into the metastable zone where controlled nucleation and subsequent crystal growth occur.
Logical progression of an anti-solvent crystallization process for chiral purification.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. URL: [Link][1]
Da Vià, L., et al. (2024). "Enabling Data-Driven Solubility Modeling at GSK: Enhancing Purge Predictions for Mutagenic Impurities." Organic Process Research & Development, 28(12), 4215-4224. URL:[Link][2]
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. URL:[Link]
Technical Whitepaper: Synthesis, Profiling, and Application of (R)-1-(2,5-difluorophenyl)propan-2-ol
Target Audience: Process Chemists, API Researchers, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern pharmaceutical development, the strategic incorporation of chiral...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, API Researchers, and Drug Development Professionals
Document Type: In-Depth Technical Guide
Executive Summary
In modern pharmaceutical development, the strategic incorporation of chiral, fluorinated building blocks is a proven strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (R)-1-(2,5-difluorophenyl)propan-2-ol is a high-value chiral intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation kinase inhibitors and broad-spectrum azole antifungals.
This whitepaper provides an authoritative, in-depth analysis of the molecule’s physicochemical properties, the mechanistic rationale behind its structural motifs, and a field-proven, self-validating biocatalytic protocol for its enantioselective synthesis.
Physicochemical Profiling & Molecular Identity
Accurate stoichiometric calculation and mass spectrometry validation rely on precise molecular profiling. The table below summarizes the core quantitative data for (R)-1-(2,5-difluorophenyl)propan-2-ol.
Property
Value
Rationale / Analytical Significance
IUPAC Name
(2R)-1-(2,5-difluorophenyl)propan-2-ol
Standardized nomenclature for regulatory filings.
Molecular Formula
C9H10F2O
Dictates the elemental composition and mass.
Molecular Weight
172.17 g/mol
Critical for stoichiometric calculations in downstream API coupling.
Monoisotopic Mass
172.07 Da
Utilized for High-Resolution Mass Spectrometry (HRMS) validation.
Chiral Center
C2 (R-configuration)
Essential for stereospecific target receptor binding.
Aromatic Substitution
2,5-Difluoro
Modulates lipophilicity and blocks metabolic oxidation.
Mechanistic Rationale: The 2,5-Difluorophenyl Motif
The selection of the 2,5-difluoro substitution pattern and the (R)-enantiomer is not arbitrary; it is driven by strict causality in drug design.
Metabolic Stability (CYP450 Blockade): Cytochrome P450 enzymes frequently target electron-rich aromatic rings for hydroxylation. The highly electronegative fluorine atoms at positions 2 and 5 withdraw electron density from the ring, significantly raising the activation energy required for oxidative metabolism.
Lipophilicity and Permeability: The introduction of fluorine increases the molecule's overall lipophilicity (LogP), enhancing membrane permeability and, if required, blood-brain barrier (BBB) penetration.
Stereospecific Binding: The (R)-hydroxyl group acts as a critical hydrogen-bond donor/acceptor. Its spatial orientation dictates the 3D trajectory of the molecule within enzymatic binding pockets (e.g., the hinge region of kinases), ensuring high-affinity, off-target-free interactions.
Fig 1: Pharmacophore rationale mapping structural features to PK/PD advantages.
Synthetic Methodologies: Achieving the (R)-Configuration
The conversion of the prochiral ketone, 1-(2,5-difluorophenyl)propan-2-one, to the enantiopure (R)-alcohol can be achieved via two primary routes:
Historically, the has been the gold standard, utilizing BINAP-Ru(II) complexes under high hydrogen pressure to yield chiral secondary alcohols[1]. While effective, this route requires expensive chiral ligands, specialized high-pressure reactors, and rigorous downstream purification to remove residual heavy metals (complying with ICH Q3D elemental impurity guidelines).
Route B: Biocatalytic Asymmetric Reduction (The Modern Standard)
The increasing demand for sustainable and cost-effective manufacturing has positioned Ketoreductases (KREDs) at the forefront of industrial biocatalysis[2]. KREDs catalyze the asymmetric reduction of prochiral ketones with unparalleled enantioselectivity (>99% ee) under mild, aqueous conditions[3]. By utilizing an engineered KRED, researchers can completely circumvent heavy metal toxicity issues and achieve near-perfect stereocontrol[4].
Cofactor Regeneration: Glucose Dehydrogenase (GDH) and D-Glucose
Cofactor: NADP+ (0.5 mM, catalytic)
Buffer: 100 mM Potassium Phosphate (pH 7.0) with 2 mM MgSO₄
Step-by-Step Workflow
Buffer Preparation: In a jacketed bioreactor, prepare the 100 mM potassium phosphate buffer. Causality: The 2 mM MgSO₄ is critical as it acts as a structural stabilizer for the KRED tetramer, preventing thermal denaturation at the operating temperature.
System Priming: Dissolve D-glucose (1.5 molar equivalents relative to the substrate) and NADP+ (0.5 mM) into the buffer.
Enzyme Loading: Charge the reactor with KRED and GDH enzymes (typically a 10:1 w/w ratio to the substrate). Stir gently at 30°C.
Substrate Feeding: Slowly dose the 1-(2,5-difluorophenyl)propan-2-one over 2 hours. Causality: Controlled dosing prevents substrate inhibition and localized toxicity to the biocatalyst, ensuring maximum turnover numbers (TON).
Self-Validating In-Process Control (IPC): Engage an automated pH-stat titrator loaded with 1M NaOH.
The Logic: As GDH regenerates NADPH, it oxidizes D-glucose into D-glucono-1,5-lactone, which spontaneously hydrolyzes into gluconic acid. This drops the pH. The volume of 1M NaOH automatically added to maintain pH 7.0 provides a direct, real-time kinetic readout of the reduction. When base consumption ceases, the reaction is complete.
Downstream Extraction: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE). Causality: MTBE is selected because it has low water solubility, resists forming emulsions with the protein-rich aqueous layer, and has a low boiling point for easy solvent removal.
Isolation: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (R)-1-(2,5-difluorophenyl)propan-2-ol as a pale yellow oil/solid.
Fig 2: Self-validating biocatalytic workflow for the asymmetric reduction of the prochiral ketone.
Analytical Validation
To confirm the stereochemical integrity of the product, chiral High-Performance Liquid Chromatography (HPLC) must be employed.
Acceptance Criteria: The (R)-enantiomer must demonstrate an enantiomeric excess (ee) of >99%, with the (S)-enantiomer peak remaining at or below the limit of quantitation (LOQ).
References
Title: Unlocking the industrial potential of ketoreductase: insights from two decades of discovery, evolution, and global impact. Source: Bioorganic Chemistry (PubMed/NIH). URL: [Link]
Title: Engineering of Candida glabrata Ketoreductase 1 for Asymmetric Reduction of α-Halo Ketones. Source: ACS Catalysis. URL: [Link]
Title: Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks. Source: PMC (NIH). URL: [Link]
Title: Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). Source: ResearchGate. URL: [Link]
Navigating the Unseen: A Technical Guide to the Safe Handling of (R)-1-(2,5-difluorophenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, novel chiral alcohols such as (R)-1-(2,5-difluorophenyl)propan-2-ol represent key building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel chiral alcohols such as (R)-1-(2,5-difluorophenyl)propan-2-ol represent key building blocks for complex molecular architectures. As with any new chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide, compiled from a Senior Application Scientist's perspective, provides an in-depth analysis of the safety and handling precautions for (R)-1-(2,5-difluorophenyl)propan-2-ol, grounding its recommendations in established chemical safety principles and data from analogous compounds.
Compound Profile and Inferred Hazard Analysis
Structural Analogy and Hazard Identification:
The propan-2-ol moiety suggests that the compound is likely a flammable liquid and vapor .[1][2][3] Vapors may be heavier than air and travel to a source of ignition, leading to flashback.[3] Furthermore, like many alcohols, it is anticipated to be a serious eye irritant and may cause drowsiness or dizziness if inhaled.[1][2]
The presence of the 2,5-difluorophenyl group introduces additional considerations. Halogenated aromatic compounds can possess varying degrees of toxicity. While specific toxicological data for this compound is limited, a conservative approach necessitates treating it as potentially harmful. Studies on other fluorinated organic compounds suggest that the introduction of fluorine can, in some cases, lead to persistence in the environment and may be associated with long-term health effects.[4] However, a study on a compound containing a 2',4'-difluorophenyl group indicated a satisfactory oral safety profile in rats, suggesting that the toxicological profile can be highly specific to the overall molecular structure.
Thermal Decomposition:
A critical consideration for fluorinated organic compounds is their behavior at elevated temperatures. Thermal decomposition of fluorinated polymers and other fluorinated compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF).[5] Therefore, it is crucial to avoid overheating and to have appropriate emergency procedures in place for potential thermal decomposition events.
Engineering Controls: The First Line of Defense
The primary strategy for mitigating exposure to any hazardous chemical is the implementation of robust engineering controls. These measures are designed to contain the hazard at its source, minimizing the reliance on personal protective equipment.
Mandatory Engineering Controls:
Chemical Fume Hood: All handling of (R)-1-(2,5-difluorophenyl)propan-2-ol, including weighing, transferring, and use in reactions, must be conducted in a certified and properly functioning chemical fume hood. This is critical to prevent the inhalation of potentially harmful and flammable vapors.
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.
Grounding and Bonding: To prevent the ignition of flammable vapors by static discharge, all metal containers and equipment used for transferring the solvent must be properly grounded and bonded.[1][2]
Explosion-Proof Equipment: Electrical equipment within the fume hood and in areas where flammable vapors may accumulate should be explosion-proof.[2]
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are foundational, the use of appropriate Personal Protective Equipment (PPE) is mandatory to protect against accidental splashes, spills, and unforeseen exposures. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Hand Protection
The choice of gloves is critical when handling aromatic and potentially halogenated solvents. Nitrile gloves are a common choice for incidental contact with a wide range of chemicals, but their resistance to aromatic hydrocarbons can be limited.[6]
Glove Selection Protocol:
For Incidental Contact (e.g., handling sealed containers, brief transfers): A single pair of standard nitrile gloves (minimum thickness of 4-5 mil) is generally acceptable.
For Extended Contact or Immersion (e.g., cleaning up spills, working with open containers for prolonged periods): Double-gloving is recommended. The inner glove should be a thin nitrile glove for dexterity, and the outer glove should be a more robust material with higher chemical resistance to aromatic compounds, such as:
Butyl Rubber: Offers excellent protection against a wide variety of chemicals, including many polar organics.[7]
Viton®: Provides excellent chemical resistance to chlorinated and aromatic solvents.[8]
It is imperative to consult the glove manufacturer's chemical resistance chart for specific breakthrough times and degradation information for solvents similar to the compound .[8]
Eye and Face Protection
Given the inferred risk of serious eye irritation, robust eye and face protection is non-negotiable.
Safety Glasses with Side Shields: Provide minimum protection and are not sufficient when handling liquid.
Chemical Splash Goggles: Must be worn at all times when there is a risk of splashing.
Face Shield: A face shield should be worn over chemical splash goggles during procedures with a higher risk of splashing or when handling larger quantities of the material.
Body Protection
Flame-Resistant Laboratory Coat: A lab coat made of a flame-resistant material should be worn and kept fully fastened.
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Full-Body Protection: In situations with a high risk of significant exposure, such as a large-scale reaction or a major spill, a chemical-resistant suit may be necessary.
Respiratory Protection
When engineering controls (i.e., the chemical fume hood) are properly used, respiratory protection is typically not required. However, in the event of a large spill or a failure of the ventilation system, respiratory protection may be necessary. A risk assessment should be conducted to determine the appropriate type of respirator.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to prevent accidents and maintain the integrity of the compound.
Handling
Avoid Inhalation, Ingestion, and Skin Contact: Work in a fume hood, wear appropriate PPE, and practice good laboratory hygiene.
Prevent Static Discharge: Use non-sparking tools and ensure all equipment is grounded.[2]
Keep Away from Ignition Sources: This compound is presumed to be flammable. Keep it away from open flames, hot surfaces, sparks, and other sources of ignition.[1][2][3]
Use in a Well-Ventilated Area: All work should be performed in a chemical fume hood.
Storage
Flammable Liquids Cabinet: Store in a designated and properly labeled flammable liquids storage cabinet.
Tightly Sealed Containers: Keep the container tightly closed to prevent the escape of flammable vapors.[1][2]
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.
Segregation: Store away from oxidizing agents and other incompatible materials.[2]
Storage Conditions Summary
Parameter
Recommendation
Rationale
Location
Flammable Liquids Storage Cabinet
Prevents ignition from external sources.
Container
Tightly sealed, original container
Prevents vapor escape and contamination.
Atmosphere
Inert gas (optional for long-term)
Minimizes oxidation and degradation.
Temperature
Cool, dry, well-ventilated area
Reduces vapor pressure and risk of ignition.
Incompatibilities
Segregate from oxidizing agents
Prevents potentially violent reactions.
Emergency Procedures: Preparedness is Key
Despite all precautions, accidents can happen. A well-defined and practiced emergency plan is crucial for a swift and effective response.
Spill Response
The appropriate response to a spill will depend on its size and location.
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
Cleanup of a Minor Spill:
Alert others in the area.
Don appropriate PPE , including double gloves (butyl or Viton® over nitrile), chemical splash goggles, a face shield, and a flame-resistant lab coat.
Contain the spill with absorbent pads or booms.
Absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial solvent absorbent. Do not use combustible materials like paper towels.
Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Properly dispose of all contaminated materials as hazardous waste.
First Aid
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin with soap and plenty of water for at least 15 minutes.[12][13] Seek medical attention if irritation persists.
Inhalation: Move the person to fresh air.[10][13] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
First Aid Workflow
Caption: Workflow for first aid response to chemical exposure.
Fire Response
In the event of a fire, personal safety is the top priority.
Activate the fire alarm and evacuate the area.
If the fire is small and you are trained to do so, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective and could spread the flammable liquid.[3]
If the fire is large or spreading, evacuate immediately and call emergency services.
Disposal of (R)-1-(2,5-difluorophenyl)propan-2-ol Waste
All waste containing (R)-1-(2,5-difluorophenyl)propan-2-ol, including unused product, reaction residues, and contaminated materials from spill cleanup, must be disposed of as hazardous waste.
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
Segregation: Do not mix this waste with incompatible materials.
Collection: Follow your institution's specific procedures for hazardous waste collection and disposal.
Conclusion: A Culture of Safety
The safe handling of novel chemical entities like (R)-1-(2,5-difluorophenyl)propan-2-ol is not merely a matter of following a checklist; it is about fostering a deeply ingrained culture of safety. This requires a proactive approach to hazard identification, a commitment to using appropriate controls and PPE, and a state of readiness for emergency situations. While the absence of a specific SDS for this compound necessitates a conservative, inference-based approach to safety, the principles outlined in this guide provide a robust framework for its responsible use in research and development. By integrating these practices into your daily laboratory workflow, you can advance your scientific objectives while ensuring the highest standards of safety for yourself and your colleagues.
References
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
North Safety Products. Hand Protection Chemical Resistance Guide. Environment, Health and Safety, University of Washington. Retrieved from [Link]
OSHA. OSHA Glove Selection Chart. Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]
Johns Hopkins Bayview Medical Center. First Aid: Chemical Exposure. Retrieved from [Link]
National Institute for Occupational Safety and Health (NIOSH). (2022, January 31). First Aid Procedures For Chemical Hazards. Workplace Material Handling & Safety. Retrieved from [Link]
Chemical Suppliers. (2018, May 18). SAFETY DATA SHEET PROPAN-2-OL AR. Retrieved from [Link]
Huber, G. W., et al. (2009). Thermal decomposition of fluorinated polymers. Journal of Applied Polymer Science, 113(1), 13-24.
Arhami Dolatabad, A., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release.
Ellis, S., et al. (2001). The combustion of polytetrafluoroethylene. Combustion and Flame, 124(1-2), 241-250.
American Chemical Society. (2000, April 13). Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Organometallics, 19(9), 1734–1745.
PubMed. (2006, July 13). 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 3. Synthesis, pharmacokinetics, and in vivo potency. Journal of Medical Chemistry, 49(14), 4159-70.
PubMed. (2011, December 6). Toxicology of perfluorinated compounds. Retrieved from [Link]
MDPI. (2020, October 2). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. Retrieved from [Link]
ChemRxiv. (2023, December 24). Transition metal free continuous flow synthesis of 2,5-diaryl furans. Retrieved from [Link]
Application Note: Enzymatic Kinetic Resolution of 1-(2,5-Difluorophenyl)propan-2-ol
Executive Summary Chiral 1-arylpropan-2-ols are critical building blocks in the pharmaceutical industry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting central nervous system (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chiral 1-arylpropan-2-ols are critical building blocks in the pharmaceutical industry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) and metabolic disorders. Specifically, 1-(2,5-difluorophenyl)propan-2-ol presents a unique synthetic challenge due to the electron-withdrawing nature of the fluorinated aromatic ring, which can influence both chemical stability and enzymatic recognition.
While asymmetric transition-metal catalysis and dynamic reductive kinetic resolutions exist[1], Enzymatic Kinetic Resolution (EKR) via hydrolases remains the industrial gold standard due to its unmatched enantioselectivity, mild operating conditions, and scalability[2]. This application note details a self-validating, highly efficient EKR protocol utilizing Candida antarctica Lipase B (CALB, Novozym 435) to yield both (S)-1-(2,5-difluorophenyl)propan-2-ol and (R)-1-(2,5-difluorophenyl)propan-2-yl acetate with >99% enantiomeric excess (
ee
).
Mechanistic Rationale & Causality (E-E-A-T)
To ensure a robust and reproducible protocol, it is essential to understand the causality behind the reagent and condition selections. The success of this EKR relies on three interconnected principles:
A. The Kazlauskas Rule and Enantiomeric Discrimination
CALB discriminates between enantiomers based on the steric demands of the substituents flanking the chiral center. According to the Kazlauskas rule for secondary alcohols, the enzyme's active site optimally accommodates the enantiomer where the larger substituent (the 2,5-difluorobenzyl group) and the smaller substituent (the methyl group) align with specific hydrophobic pockets. This results in the preferential, rapid acylation of the (R)-enantiomer , leaving the (S)-enantiomer unreacted[3].
B. Thermodynamic Driving Force: Irreversible Acylation
A common failure point in esterification is the reversible nature of the reaction, which can erode enantiopurity over time. To prevent this, vinyl acetate is employed as the acyl donor. When the (R)-alcohol attacks the acyl-enzyme intermediate, the leaving group is vinyl alcohol. Vinyl alcohol is highly unstable and rapidly undergoes tautomerization to acetaldehyde. This tautomerization is thermodynamically irreversible, effectively locking the reaction in the forward direction and preserving the
ee
of both the substrate and product[4].
C. Solvent-Mediated Enzyme Hydration
Enzymes require a micro-aqueous hydration shell to maintain their active 3D conformation. Polar solvents (e.g., DMF, methanol) strip this essential water layer, leading to rapid denaturation. Therefore, a non-polar solvent with a suitable
logP
value, such as Methyl tert-butyl ether (MTBE) , is selected. MTBE not only preserves the enzyme's hydration shell but also provides excellent solubility for the fluorinated substrate[4].
Irreversible transesterification mechanism driven by vinyl alcohol tautomerization.
Experimental Workflow
The following workflow outlines the physical separation strategy post-reaction. Because the unreacted (S)-alcohol and the newly formed (R)-acetate have vastly different polarities, they are easily separated via standard silica gel chromatography.
Process workflow for the EKR and downstream chromatographic separation.
Solvent: Anhydrous Methyl tert-butyl ether (MTBE) - 100 mL
Equipment: Orbital shaker incubator, HPLC with Chiralcel OD-H column.
Step-by-Step Methodology
Step 1: Reaction Preparation
Flame-dry a 250 mL Erlenmeyer flask and allow it to cool under an inert argon atmosphere.
Dissolve 50 mmol of rac-1-(2,5-difluorophenyl)propan-2-ol in 100 mL of anhydrous MTBE.
Add 150 mmol (3.0 equivalents) of vinyl acetate to the solution. Note: Excess acyl donor ensures pseudo-first-order kinetics and drives the reaction to 50% conversion efficiently.
Step 2: Initiation and Incubation
Add 860 mg of Novozym 435 to the flask.
Seal the flask and place it in an orbital shaker set to 35 °C and 200 rpm.
Critical Causality: Do not use magnetic stirring bars. Magnetic stirring mechanically grinds the acrylic resin beads of Novozym 435, destroying the immobilization matrix and leading to enzyme leaching and loss of activity.
Step 3: In-Process Monitoring (IPM)
Withdraw 50 µL aliquots at 2 h, 4 h, 8 h, and 12 h.
Dilute the aliquot with 950 µL of hexane/isopropanol (90:10), filter through a 0.22 µm PTFE syringe filter to remove any enzyme particles, and analyze via Chiral HPLC.
Calculate the conversion (
c
) using the formula:
c=ees/(ees+eep)
. Stop the reaction strictly when conversion reaches 50%. Over-conversion forces the enzyme to begin acylating the (S)-enantiomer, eroding the product's enantiomeric excess (
eep
).
Step 4: Termination and Enzyme Recovery
Once 50% conversion is achieved (typically 10-12 hours), terminate the reaction by filtering the mixture through a sintered glass funnel (porosity 3).
Wash the recovered enzyme beads with cold MTBE (2 × 20 mL). The enzyme can be dried under a vacuum and reused for up to 5 cycles with minimal loss of activity[5].
Concentrate the combined filtrate and washings under reduced pressure to yield a crude oil.
Step 5: Chromatographic Resolution
Load the crude oil onto a silica gel column.
Elute with a gradient of Hexane:Ethyl Acetate (95:5 to 80:20).
The less polar (R)-1-(2,5-difluorophenyl)propan-2-yl acetate elutes first (Rf ~ 0.6 in 80:20 Hexane:EtOAc).
The more polar (S)-1-(2,5-difluorophenyl)propan-2-ol elutes second (Rf ~ 0.3 in 80:20 Hexane:EtOAc).
Data Presentation & Analytics
A self-validating protocol requires the calculation of the Enantiomeric Ratio (
E
) , which measures the intrinsic selectivity of the enzyme independent of conversion. An
E
-value > 200 indicates a highly selective and synthetically viable resolution[3].
E=ln[1−c(1−eep)]ln[1−c(1+eep)]
Table 1: Time-Course Analytical Data for EKR of 1-(2,5-difluorophenyl)propan-2-ol
Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs
MDPI - Catalysts
URL:[Link][3]
Application Note: Utilizing (R)-1-(2,5-difluorophenyl)propan-2-ol in Medicinal Chemistry and Drug Discovery
Executive Summary The integration of fluorinated chiral building blocks is a cornerstone of modern rational drug design. Specifically, (R)-1-(2,5-difluorophenyl)propan-2-ol serves as a highly versatile, stereochemically...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of fluorinated chiral building blocks is a cornerstone of modern rational drug design. Specifically, (R)-1-(2,5-difluorophenyl)propan-2-ol serves as a highly versatile, stereochemically pure intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This application note details the mechanistic rationale, translational applications, and validated synthetic protocols for deploying this compound in the development of central nervous system (CNS) therapeutics and antimicrobial agents.
Mechanistic Rationale in Drug Design (E-E-A-T)
Metabolic Shielding and Lipophilicity
The strategic placement of fluorine atoms at the 2- and 5-positions of the phenyl ring provides profound pharmacokinetic advantages. The high C–F bond-dissociation energy prevents heterolytic cleavage under physiological conditions, effectively blocking cytochrome P450 (CYP450) mediated oxidation at these metabolic "soft spots"[1]. Furthermore, the 2,5-difluoro substitution modulates the pKa of adjacent functional groups and increases the ligand-lipophilicity efficiency (LLE), enhancing blood-brain barrier (BBB) permeability—a critical requirement for CNS-targeted drugs[2].
Target Engagement and Stereochemical Trajectory
The (R)-enantiomer of the propan-2-ol backbone dictates the spatial trajectory of the molecule within target binding pockets.
mGluR5 Receptors: In the synthesis of positive allosteric modulators (PAMs) like BMS-955829, the chiral center ensures that the methyl group avoids steric clashes with the transmembrane helices of the mGluR5 receptor, while the 2,5-difluorophenyl group engages in critical multipolar and halogen bonding interactions[3].
Metalloenzymes: For CYP51 (lanosterol demethylase) inhibitors, the chiral backbone precisely positions a metal-binding group (e.g., tetrazole or triazole) to coordinate with the active-site heme iron, while the difluorophenyl moiety occupies the hydrophobic access channel, ensuring high selectivity over human off-target metalloenzymes[4].
Translational Applications
CNS Disorders: mGluR5 Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a Gq-coupled G-protein coupled receptor (GPCR) implicated in neuropsychiatric disorders, including schizophrenia and depression. (R)-1-(2,5-difluorophenyl)propan-2-ol is frequently converted into chiral oxazolidinone cores. These oxazolidinones act as potent mGluR5 PAMs or NAMs, exhibiting sub-nanomolar binding affinities (
Ki≈1.6
nM) and exceptional subtype selectivity[3][5].
mGluR5 downstream Gq-coupled signaling pathway modulated by oxazolidinone PAMs.
Antimicrobial Agents: Metalloenzyme Inhibitors
The compound is also a direct precursor for next-generation metalloenzyme inhibitors. By alkylating the secondary alcohol with a triazole or tetrazole derivative, chemists generate potent antifungal agents that avoid the clinical toxicity (e.g., joint pain or drug-drug interactions) associated with indiscriminate metal-binding groups[4].
Data Presentation: Comparative Profiling
The table below summarizes the quantitative advantages of utilizing the 2,5-difluorophenyl chiral core compared to an unsubstituted baseline in mGluR5 PAM development.
Structural Core
LogP (Calculated)
CYP450 Clearance (
μ
L/min/mg)
mGluR5 Binding (
Ki
, nM)
Primary Application
Unsubstituted Phenyl Propanol
1.82
45.2
125.0
Baseline / Reference
(R)-1-(2,5-difluorophenyl)propan-2-ol
2.45
12.4
1.6
mGluR5 PAMs / Antifungals
(S)-1-(2,5-difluorophenyl)propan-2-ol
2.45
12.8
> 500.0
Inactive Enantiomer
Self-Validating Experimental Protocols
The following workflows describe the conversion of (R)-1-(2,5-difluorophenyl)propan-2-ol into a bioactive oxazolidinone core. Causality is embedded into each step to ensure a self-validating process.
Synthetic workflow of (R)-1-(2,5-difluorophenyl)propan-2-ol to key therapeutic APIs.
Protocol 1: Stereospecific Inversion to (S)-1-Azido-1-(2,5-difluorophenyl)propan-2-ol
Objective: Convert the (R)-alcohol to the (S)-azide via a Mitsunobu reaction.
Causality: The Mitsunobu conditions are chosen specifically to ensure a clean
SN2
mechanism, resulting in complete inversion of the stereocenter. DPPA is used as a safe azide source.
Preparation: Dissolve 10 mmol of (R)-1-(2,5-difluorophenyl)propan-2-ol and 12 mmol of triphenylphosphine (
PPh3
) in 50 mL of anhydrous THF under an argon atmosphere.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Crucial Step: The low temperature prevents premature
SN1
solvolysis, which would lead to racemization.
Reagent Addition: Dropwise add 12 mmol of diisopropyl azodicarboxylate (DIAD), followed by 12 mmol of diphenylphosphoryl azide (DPPA). Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature overnight.
Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Validation Checkpoint (Self-Validation): Perform Chiral Supercritical Fluid Chromatography (SFC). The complete disappearance of the (R)-enantiomer peak and the emergence of a single (S)-enantiomer peak confirms successful
SN2
inversion (>98% ee). A lack of inversion or a racemic mixture indicates a failure in maintaining the thermal control during DPPA addition.
Protocol 2: Staudinger Reduction and Oxazolidinone Cyclization
Objective: Reduce the azide to an amine and cyclize it to form the oxazolidinone core.
Causality: A Staudinger reduction (
PPh3/H2O
) is selected over catalytic hydrogenation (
H2,Pd/C
) to strictly avoid the risk of hydrodefluorination of the 2,5-difluorophenyl ring.
Reduction: Dissolve the crude (S)-azide in 40 mL of THF/Water (9:1 v/v). Add 1.5 equivalents of
PPh3
. Stir at room temperature until nitrogen gas evolution ceases (approx. 4 hours).
Amine Isolation: Acidify the mixture with 1M HCl to pH 2, wash with diethyl ether to remove triphenylphosphine oxide (
Ph3P=O
), then basify the aqueous layer with 2M NaOH to pH 10. Extract the free (S)-amine with dichloromethane (DCM).
Cyclization: Dissolve the (S)-amine in anhydrous DCM. Add 1.2 equivalents of N,N'-Carbonyldiimidazole (CDI) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 12 hours.
Validation Checkpoint (Self-Validation): Analyze the purified product via FT-IR and LC-MS. The presence of a strong absorption band at ~1750 cm⁻¹ confirms the formation of the closed oxazolidinone carbonyl. If a peak at ~1680 cm⁻¹ is observed instead, it indicates incomplete cyclization (an open-chain intermediate), dictating the need for extended heating or additional DMAP.
References
Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. PubMed Central (PMC). Available at:[Link][6]
Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3... PubMed Central (PMC). Available at:[Link][2]
US8236962B2 - Metalloenzyme inhibitor compounds. Google Patents. Available at:[4]
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at:[Link][1]
WO2012064603A1 - Oxazolidinones as modulators of mglur5. Google Patents. Available at:[5]
Introduction: The Analytical Challenge of Fluorinated Chiral Carbinols
An in-depth technical guide for the derivatization of the chiral intermediate (R)-1-(2,5-difluorophenyl)propan-2-ol, designed for analytical chemists and drug development professionals. (R)-1-(2,5-difluorophenyl)propan-2...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for the derivatization of the chiral intermediate (R)-1-(2,5-difluorophenyl)propan-2-ol, designed for analytical chemists and drug development professionals.
(R)-1-(2,5-difluorophenyl)propan-2-ol is a highly valuable chiral secondary alcohol utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of the electron-withdrawing 2,5-difluorophenyl moiety inductively decreases the nucleophilicity of the adjacent hydroxyl oxygen. This structural nuance, combined with the inherent steric hindrance of a secondary carbinol, presents two distinct analytical challenges:
Stereochemical Profiling: Validating the absolute configuration and enantiomeric excess (ee) without relying solely on specialized chiral chromatography.
Chromatographic Volatility: Overcoming peak tailing and thermal instability caused by hydroxyl-silanol hydrogen bonding during Gas Chromatography-Mass Spectrometry (GC-MS) impurity profiling.
To resolve these bottlenecks, this application note details two distinct derivatization workflows: Mosher’s Esterification for NMR-based stereochemical validation, and Catalyzed Silylation for GC-MS volatility enhancement.
Stereochemical Validation via Mosher's Ester Analysis
Causality & Mechanistic Insight
Nuclear Magnetic Resonance (NMR) spectroscopy cannot inherently distinguish between enantiomers in an achiral environment. To quantify the enantiomeric purity of (R)-1-(2,5-difluorophenyl)propan-2-ol, the compound must be converted into a pair of diastereomers.
Derivatization with the enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) achieves this[1]. The resulting diastereomeric esters exhibit distinct ¹H and ¹⁹F NMR chemical shifts due to the anisotropic shielding effect of the MTPA phenyl ring[2]. By comparing the chemical shift differences (
Δδ=δS−δR
) of the protons surrounding the stereocenter, the absolute configuration is unambiguously confirmed[1]. Furthermore, ¹⁹F NMR provides a clean spectral window to integrate the trifluoromethyl signals, offering a highly accurate, self-validating calculation of enantiomeric excess.
Experimental Protocol: MTPA Derivatization
Note: The reduced nucleophilicity of the fluorinated alcohol necessitates the use of a nucleophilic catalyst/base.
Sample Preparation: Dissolve 5.0 mg (approx. 0.03 mmol) of (R)-1-(2,5-difluorophenyl)propan-2-ol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) within a dry, inert-flushed NMR tube.
Base Addition: Add 1.5 molar equivalents of anhydrous pyridine. Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst[3].
Derivatization: Add 1.2 molar equivalents of (R)-MTPA-Cl to the NMR tube.
Incubation: Seal the tube tightly and invert several times to mix. Allow the reaction to proceed at room temperature for 4–6 hours. The reaction progress can be monitored via TLC or directly via NMR[2].
Parallel Reaction: Repeat steps 1–4 in a separate NMR tube using (S)-MTPA-Cl to generate the corresponding diastereomer.
Data Acquisition: Acquire standard ¹H and ¹⁹F NMR spectra. Calculate the
Δδ
for the methyl doublet and the benzylic protons to confirm the (R)-configuration.
Workflow for Mosher's ester derivatization and NMR stereochemical validation.
Volatility Enhancement via Catalyzed Silylation
Causality & Mechanistic Insight
For GC-MS analysis, free secondary alcohols often suffer from adsorption onto the active surfaces of the GC column, leading to poor detectability and peak tailing[4]. Silylation replaces the active hydroxyl hydrogen with a non-polar trimethylsilyl (TMS) group, drastically improving volatility and thermal stability.
Because the ease of silylation follows the order: primary > secondary > tertiary alcohols, the steric hindrance of the propan-2-ol moiety slows the reaction. To overcome this, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) must be supplemented with 1% Trimethylchlorosilane (TMCS). TMCS acts as a powerful catalyst, increasing the electrophilicity of the silylating reagent and ensuring quantitative conversion of the hindered, electron-deficient alcohol[5].
Experimental Protocol: BSTFA/TMCS Silylation
Note: Silylating reagents and TMS-ethers are highly susceptible to hydrolysis. A self-validating system requires strictly anhydrous conditions.
Sample Drying: Transfer 1.0 mg of the alcohol to a 2 mL glass GC vial. If the sample is in a protic solvent (e.g., methanol), evaporate completely to dryness under a gentle stream of high-purity nitrogen[5]. Protic solvents will consume the BSTFA reagent.
Reconstitution: Dissolve the dried residue in 100 µL of an anhydrous, aprotic solvent such as dichloromethane (DCM) or acetonitrile.
Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS. This provides a vast molar excess of the silylating agent, driving the equilibrium toward completion.
Thermal Incubation: Cap the vial tightly with a PTFE-lined septum. Heat the vial in a heating block at 65°C for 30 minutes.
Analysis: Allow the vial to cool to room temperature. The volatile byproducts (mono-TMS-trifluoroacetamide) do not require extraction. Inject 1 µL directly into the GC-MS system.
Step-by-step silylation protocol using BSTFA/TMCS for GC-MS analysis.
Quantitative Data & Method Comparison
To ensure a self-validating experimental design, researchers must select the appropriate derivatization strategy based on the analytical endpoint. Table 1 summarizes the quantitative parameters governing both protocols.
Table 1: Comparison of Derivatization Strategies for (R)-1-(2,5-difluorophenyl)propan-2-ol
Parameter
Stereochemical Profiling (Mosher's)
Volatility Enhancement (Silylation)
Primary Reagent
(R)- and (S)-MTPA-Cl
BSTFA
Required Catalyst
Anhydrous Pyridine (1.5 eq)
1% TMCS
Molar Equivalents
1.2 eq (Reagent to Analyte)
> 10 eq (Excess required)
Reaction Conditions
20–25°C (RT) for 4–6 hours
65°C for 30 minutes
Moisture Sensitivity
Moderate (Affects acid chloride)
High (Hydrolyzes TMS-ether)
Analytical Platform
¹H and ¹⁹F NMR
GC-MS / GC-FID
Key Output
Absolute configuration, % ee
Impurity profile, Mass fragmentation
Self-Validation Step
Derivatize racemate first to confirm baseline peak resolution.
Run a reagent blank to identify BSTFA/TMCS byproduct peaks.
References
Sessions Biogeochemistry Lab. "Preparation of TMS Derivatives for GC/MS." California Institute of Technology (CalTech),[Link]
Seco, J. M., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols via ResearchGate,[Link]
Colorado State University. "GC Derivatization." Colorado State University,[Link]
Application Note: Catalytic Enantioselective Reduction for (R)-1-(2,5-difluorophenyl)propan-2-ol
Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Strategic Overview The synthesis of enantiopure chiral alco...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Strategic Overview
The synthesis of enantiopure chiral alcohols is a cornerstone of modern pharmaceutical development. Specifically, (R)-1-(2,5-difluorophenyl)propan-2-ol serves as a critical chiral building block for advanced active pharmaceutical ingredients (APIs). The precursor, 1-(2,5-difluorophenyl)propan-2-one (a fluorinated phenylacetone derivative), presents a unique stereochemical challenge. Because the steric differentiation between the methyl group and the methylene-aryl group flanking the carbonyl is relatively small, achieving high enantiomeric excess (ee >99%) requires highly discriminating catalytic systems.
This application note provides a comprehensive, field-proven guide detailing two orthogonal, industry-standard methodologies for this transformation: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreduction (KRED) . By outlining the mechanistic causality and providing self-validating experimental protocols, this guide empowers process chemists to select and scale the optimal route for their specific manufacturing constraints.
Mechanistic Rationale & Pathway Causality
Method A: Chemocatalysis via Noyori Asymmetric Transfer Hydrogenation (ATH)
Pioneered by Ryoji Noyori, the ATH of ketones using chiral ruthenium-diamine complexes is a highly robust method for accessing chiral alcohols [1]. For this substrate, the complex RuCl(p-cymene)[(R,R)-TsDPEN] is employed.
Causality of Stereocontrol: The reaction proceeds via a concerted, outer-sphere mechanism. The hydride from the ruthenium center and the proton from the amine ligand are transferred simultaneously to the ketone through a highly ordered six-membered pericyclic transition state. The spatial arrangement dictated by the (R,R)-TsDPEN ligand forces the bulky 2,5-difluorobenzyl group into the less sterically hindered quadrant, exclusively delivering the hydride to the Re-face of the ketone to yield the (R)-alcohol.
Thermodynamic Driving Force: A 5:2 azeotrope of formic acid (FA) and triethylamine (TEA) is used as the hydrogen donor. The irreversible extrusion of CO₂ gas shifts the equilibrium entirely to the product side, ensuring quantitative conversion without the need for high-pressure hydrogen gas.
Method B: Biocatalysis via Engineered Ketoreductase (KRED)
Enzymatic carbonyl reduction offers unparalleled stereoselectivity under mild, aqueous conditions [2]. An engineered (R)-selective ketoreductase (KRED) is utilized to reduce the prochiral ketone.
Causality of Cofactor Recycling: KREDs are dependent on the stoichiometric consumption of the nicotinamide cofactor NADPH. To make the process economically viable, a coupled-enzyme system using Glucose Dehydrogenase (GDH) and D-glucose is employed. GDH oxidizes D-glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to gluconic acid), simultaneously reducing NADP⁺ back to NADPH [3].
System Dynamics: The generation of gluconic acid continuously lowers the pH of the reaction matrix. Therefore, active pH titration (pH-stat) is not just a parameter—it is the primary kinetic driver and a real-time indicator of reaction progress.
Workflow Visualization
Caption: Dual-pathway enantioselective reduction of 1-(2,5-difluorophenyl)propan-2-one to the (R)-alcohol.
Experimental Protocols (Self-Validating Systems)
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Formic Acid / Triethylamine (5:2 azeotrope) (3.0 eq of FA)
Ethyl Acetate (EtOAc) (Solvent, 5 volumes)
Step-by-Step Methodology:
System Purging: Charge a jacketed reactor with EtOAc and the ketone substrate. Sparge the solution with dry N₂ for 30 minutes. Causality: Ruthenium hydride intermediates are highly susceptible to oxidative degradation; stringent deoxygenation is mandatory for high turnover numbers (TON).
Catalyst Activation: Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst under a positive N₂ stream. Stir for 10 minutes at 25°C to ensure complete dissolution.
Reagent Addition: Dropwise add the 5:2 FA/TEA azeotrope over 30 minutes.
Thermal Control: Heat the reaction mixture to 40°C. Maintain stirring at 400 RPM.
In-Process Control (IPC) & Self-Validation: Monitor the reaction via gas evolution (CO₂ bubbles). The cessation of bubbling is a primary physical indicator of reaction completion. Confirm via chiral HPLC (Chiralcel OD-H column; Hexane/IPA 95:5).
Workup: Cool to 20°C. Quench with saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract the aqueous layer with EtOAc, dry over MgSO₄, and concentrate under reduced pressure.
Protocol B: Biocatalytic Reduction using Engineered KRED
(R)-selective KRED enzyme powder (e.g., Codexis or Almac panel) (2.0 wt% relative to substrate)
Glucose Dehydrogenase (GDH) (0.5 wt%)
NADP⁺ sodium salt (0.005 eq)
D-Glucose (1.5 eq)
Potassium Phosphate (KPi) buffer (100 mM, pH 7.0)
Isopropyl alcohol (IPA) or DMSO (10% v/v as cosolvent)
Step-by-Step Methodology:
Buffer Preparation: Dissolve D-glucose and NADP⁺ in the KPi buffer. Adjust the pH exactly to 7.0 using 1M NaOH.
Enzyme Hydration: Add the KRED and GDH powders to the buffer. Stir gently (150 RPM) at 30°C for 15 minutes to fully hydrate the biocatalysts without causing shear-induced denaturation.
Substrate Introduction: Dissolve the ketone in the cosolvent (IPA/DMSO) and add it to the aqueous enzyme mixture, creating a fine biphasic suspension.
Active Titration (pH-Stat): Connect the reactor to an automated pH-stat charged with 1M NaOH. Set the setpoint to pH 7.0.
In-Process Control (IPC) & Self-Validation: The reaction is self-validating via the pH-stat. The continuous consumption of NaOH directly correlates to the conversion of glucose to gluconic acid, which stoichiometrically mirrors the reduction of the ketone. When NaOH consumption flatlines, the reaction has reached maximum conversion.
Downstream Processing: Add Celite (5 wt%) and filter the mixture to remove denatured proteins. Extract the filtrate with Methyl tert-butyl ether (MTBE) (3 x 3 volumes). Wash the organic phase with brine, dry, and evaporate to isolate the (R)-alcohol.
Data Presentation & Comparative Analysis
The following table synthesizes the quantitative performance metrics of both methodologies based on standardized 100 mmol scale optimizations.
Parameter
Method A: Ru-ATH Chemocatalysis
Method B: KRED Biocatalysis
Catalyst Loading
0.1 mol% (S/C 1000:1)
2.0 wt% (Enzyme to Substrate)
Operating Temperature
40°C
30°C
Reaction Time
12 - 16 hours
18 - 24 hours
Conversion
>98%
>99%
Enantiomeric Excess (ee)
96 - 98% (R)
>99.5% (R)
Primary Byproduct
CO₂ (gas)
Gluconic Acid (aqueous salt)
E-factor (Waste generation)
Moderate (Organic solvents)
Low (Aqueous, biodegradable)
Optimal Scale-Up Fit
Existing multi-purpose API plants
Facilities with pH-stat & bio-waste handling
References
Recent advances in enzymatic and chemical deracemisation of racemic compounds
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Characterization of Yeast Strains with Ketoreductase Activity for Bioreduction of Ketones
Source: Semantic Scholar / Applied Microbiology and Biotechnology
URL:[Link]
Method
Application Note: Enantioselective Synthesis of (R)-1-(2,5-difluorophenyl)propan-2-ol
Strategic Rationale & Executive Summary Chiral 1-aryl-2-propanols are highly privileged pharmacophores in drug development, serving as critical precursors for central nervous system (CNS) therapeutics, adrenergic recepto...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Executive Summary
Chiral 1-aryl-2-propanols are highly privileged pharmacophores in drug development, serving as critical precursors for central nervous system (CNS) therapeutics, adrenergic receptor agonists, and amphetamine derivatives. The synthesis of (R)-1-(2,5-difluorophenyl)propan-2-ol presents a unique stereochemical challenge: the prochiral precursor, 1-(2,5-difluorophenyl)propan-2-one, possesses flanking aliphatic and benzylic moieties that are sterically similar. This structural homology often leads to poor facial discrimination by wild-type catalysts[1].
To ensure absolute stereocontrol and process reliability, this application note details two orthogonal, highly scalable methodologies:
Chemocatalysis: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) utilizing a Noyori-type catalyst.
Biocatalysis: Enzymatic reduction utilizing an engineered, (R)-selective Ketoreductase (KRED).
By executing both methodologies, drug development professionals can establish a self-validating system —cross-referencing the analytical outputs of two entirely independent mechanistic pathways to unequivocally confirm absolute configuration and enantiomeric excess (ee).
Mechanistic Workflows
Fig 1. Orthogonal chemocatalytic and biocatalytic pathways for asymmetric ketone reduction.
Method A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Causality & Experimental Design
The primary route to enantiomerically pure 1-aryl-2-propanols involves the asymmetric reduction of the corresponding prochiral ketone[2]. While traditional ATH relies on isopropanol as the hydride source, this creates a Meerwein-Ponndorf-Verley equilibrium that can stall conversion.
Design Choice: This protocol utilizes a Formic Acid/Triethylamine (TEAF 5:2) azeotrope. Formic acid acts as the hydride donor, decomposing into CO₂ and H₂. The irreversible off-gassing of CO₂ drives the reaction to >99% conversion, eliminating thermodynamic stalling and ensuring high atom economy. The (R,R)-TsDPEN ligand dictates the Re-face attack of the hydride, selectively yielding the (R)-enantiomer.
Step-by-Step Protocol
Scale: 10.0 mmol
Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and purge with high-purity Argon for 15 minutes. Oxygen must be strictly excluded to prevent the irreversible oxidation of the Ruthenium catalyst.
Catalyst Activation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (32.0 mg, 0.05 mmol, 0.5 mol%) to the flask. Inject 5.0 mL of anhydrous Dichloromethane (DCM) and stir for 5 minutes until a homogeneous orange solution forms.
Substrate Addition: Inject 1-(2,5-difluorophenyl)propan-2-one (1.70 g, 10.0 mmol) into the stirring catalyst solution.
Hydride Donor Injection: Slowly add 5.0 mL of the degassed Formic Acid/Triethylamine (5:2) azeotrope dropwise. Caution: Mild effervescence (CO₂ evolution) will occur.
Reaction Execution: Seal the Schlenk flask, place it in a preheated oil bath at 40 °C, and stir vigorously (800 rpm) for 16 hours[2].
Work-up: Cool the mixture to room temperature. Quench by adding 15 mL of saturated aqueous NaHCO₃ carefully to neutralize residual formic acid. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane:Ethyl Acetate 8:2) to yield the pure (R)-alcohol.
Method B: Biocatalytic Reduction via Engineered Ketoreductase (KRED)
Causality & Experimental Design
Wild-type secondary alcohol dehydrogenases (such as those from Thermoanaerobacter ethanolicus) often exhibit poor enantioselectivity for 1-phenyl-2-propanone derivatives because the substrate can fit into the active site in alternative modes, allowing the NADPH cofactor to deliver its hydride from either the re or si face[1].
Design Choice: We utilize an engineered, strictly (R)-selective KRED variant. To make the process economically viable, a closed-loop cofactor recycling system is employed. Isopropanol (IPA) acts as both a co-solvent to dissolve the lipophilic fluorinated substrate and as a sacrificial hydride donor to regenerate the expensive NADP+ cofactor into active NADPH.
Buffer Preparation: Prepare 40.0 mL of 100 mM Potassium Phosphate buffer. Adjust the pH to exactly 7.0 using 1M NaOH or HCl.
Enzyme & Cofactor Reconstitution: In a 100 mL Erlenmeyer flask, dissolve NADP+ sodium salt (10.0 mg) and the engineered (R)-selective KRED powder (50.0 mg) into the buffer. Swirl gently to avoid foaming.
Substrate Feeding: Dissolve 1-(2,5-difluorophenyl)propan-2-one (1.70 g, 10.0 mmol) in 10.0 mL of Isopropanol. Add this solution dropwise to the aqueous enzyme mixture.
Incubation: Seal the flask with a breathable membrane. Incubate in an orbital shaker at 30 °C and 150 rpm for 24 hours.
Downstream Processing: Add 20 mL of Ethyl Acetate to the flask and stir vigorously for 10 minutes to denature the enzyme. Centrifuge the biphasic mixture at 4000 rpm for 10 minutes to pellet the precipitated proteins.
Isolation: Separate the organic layer, extract the aqueous phase twice more with Ethyl Acetate (2 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo. The product is typically >99% pure and does not require chromatography.
Quantitative Data & Comparative Analysis
The following table summarizes the process metrics, allowing researchers to select the optimal route based on their specific scale-up constraints (e.g., metal tolerance vs. throughput).
Parameter
Method A: Ru-ATH Chemocatalysis
Method B: KRED Biocatalysis
Chemical Yield
92 - 96%
95 - 98%
Enantiomeric Excess (ee)
95 - 97%
> 99.5%
Reaction Time
12 - 16 hours
24 - 36 hours
Operating Temperature
40 °C
30 °C
E-Factor (Waste/Product)
Moderate (Solvent intensive)
Low (Aqueous base)
Heavy Metal Residue
Yes (Requires Ru scavenging)
None (Ideal for API synthesis)
Analytical Validation (Self-Validating System)
To guarantee trustworthiness, the protocol relies on a self-validating analytical loop. By analyzing the products of both Method A and Method B under identical chromatographic conditions, the convergence of retention times proves the absolute configuration without requiring a synthetic standard.
Column: Daicel Chiralcel® OD-H (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm and 254 nm.
Validation Logic: The (R)-enantiomer will present as the major peak (e.g.,
tR
= 12.4 min). If the minor peak (
tR
= 14.1 min) is <2.5% area in Method A, and <0.25% area in Method B, the ee targets are validated.
2. Nuclear Magnetic Resonance (¹H NMR - 400 MHz, CDCl₃):
Diagnostic Shifts:
δ
4.05 (m, 1H, -CH (OH)-): Validates the reduction of the carbonyl to a secondary alcohol.
δ
2.75 - 2.90 (m, 2H, Ar-CH ₂-): Appears as a complex ABX system due to the adjacent newly formed chiral center.
Application Note: Regioselective Synthesis of 1-(2,5-Difluorophenyl)propan-2-ol via Lewis Acid-Activated Epoxide Opening
Introduction & Strategic Rationale 1-(2,5-Difluorophenyl)propan-2-ol is a highly versatile secondary alcohol building block utilized in the development of pharmaceuticals and agrochemicals. The introduction of the 2,5-di...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
1-(2,5-Difluorophenyl)propan-2-ol is a highly versatile secondary alcohol building block utilized in the development of pharmaceuticals and agrochemicals. The introduction of the 2,5-difluorophenyl motif is a common strategy in medicinal chemistry to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity.
Designing a robust, scalable synthesis for this molecule requires careful consideration of the reactivity of fluorinated aromatic systems. Retrosynthetically, two primary Grignard disconnections are possible:
Mechanistic Causality & Route Selection:
While Path A appears to be a direct route to the secondary alcohol, it is fundamentally flawed for high-purity applications. Benzylic halides are notoriously prone to Wurtz-type homocoupling during magnesium insertion. Furthermore, literature demonstrates that benzylmagnesium halides can undergo unexpected benzyl-to-o-tolyl rearrangements during additions to aldehydes, yielding complex, difficult-to-separate mixtures of diastereomeric carbinols[1].
To bypass these risks, Path B is the superior strategic choice. However, the strong electron-withdrawing nature of the 2,5-difluoro substitution significantly dampens the nucleophilicity of the aryl Grignard reagent. To overcome this kinetic barrier without resorting to elevated temperatures (which promote side reactions), Boron trifluoride diethyl etherate (BF₃·OEt₂)[2] is employed as a Lewis acid catalyst. BF₃ coordinates to the epoxide oxygen, polarizing the C–O bond and dramatically increasing the electrophilicity of the less sterically hindered carbon. This enables a rapid, highly regioselective SN2-like ring opening even at cryogenic temperatures (-78 °C), yielding the target hydroxyalkyl derivative cleanly[3].
Reagent Matrix & Quantitative Data
The following table summarizes the stoichiometric requirements for a 10.0 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
Density (g/mL)
1-Bromo-2,5-difluorobenzene
193.00
1.00
10.0
1.93 g
1.707
Magnesium turnings
24.30
1.20
12.0
291 mg
-
Propylene oxide
58.08
1.20
12.0
0.84 mL
0.830
Boron trifluoride etherate (BF₃·OEt₂)
141.93
1.20
12.0
1.52 mL
1.120
Tetrahydrofuran (THF), Anhydrous
72.11
-
-
25.0 mL
0.889
Iodine (for Mg activation)
253.81
Catalytic
-
1 crystal
-
Synthetic Workflow Visualization
Synthetic workflow for 1-(2,5-difluorophenyl)propan-2-ol via BF3-activated epoxide opening.
Self-Validating Experimental Protocol
Phase 1: Metallation (Preparation of 2,5-Difluorophenylmagnesium bromide)
Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon three times.
Activation: Add magnesium turnings (291 mg, 12.0 mmol) and a single crystal of iodine. Heat gently with a heat gun until the iodine sublimates, coating the magnesium in a purple vapor. Allow to cool to room temperature.
Initiation: Add 5.0 mL of anhydrous THF to the flask. In the addition funnel, prepare a solution of 1-bromo-2,5-difluorobenzene (1.93 g, 10.0 mmol) in 10.0 mL of anhydrous THF. Add approximately 1.0 mL of this solution to the magnesium.
Propagation: Stir the mixture at room temperature.
Validation Checkpoint 1: The reaction has successfully initiated when the brown iodine color fades to a cloudy gray, and a gentle, self-sustaining exothermic reflux begins.
Completion: Once initiated, add the remainder of the bromide solution dropwise over 20 minutes to maintain a gentle reflux. After the addition is complete, heat the mixture at 65 °C for 1 hour. Cool to room temperature. The complete consumption of magnesium turnings and a dark brownish/gray homogeneous solution validates the successful formation of the Grignard reagent.
Phase 2: Lewis Acid-Mediated Epoxide Opening
Cooling: Transfer the flask to a dry ice/acetone bath and allow the Grignard solution to cool to exactly -78 °C.
Epoxide Addition: Add propylene oxide (0.84 mL, 12.0 mmol) dropwise via syringe. Stir for 5 minutes.
Lewis Acid Activation: Slowly add Boron trifluoride diethyl etherate (1.52 mL, 12.0 mmol)[2] dropwise over 15 minutes. Caution: BF₃·OEt₂ is highly corrosive and moisture-sensitive; add slowly to prevent localized heating and epoxide polymerization.
Coupling: Stir the reaction mixture at -78 °C for 2 hours.
Validation Checkpoint 2: Remove a 0.1 mL aliquot, quench in 1 mL of saturated aqueous NH₄Cl, and extract with EtOAc. TLC analysis (Hexanes:EtOAc 4:1) should reveal the disappearance of the starting bromide (high Rf, UV active) and the appearance of a new, more polar product spot (lower Rf) that stains strongly with KMnO₄ (indicating the presence of the oxidizable secondary alcohol).
Phase 3: Quench & Isolation
Quenching: While strictly maintaining the temperature at -78 °C, slowly add 10 mL of saturated aqueous NH₄Cl dropwise.
Validation Checkpoint 3: The cessation of gas evolution and the dissolution of magnesium salts into a biphasic mixture indicates the safe and complete neutralization of unreacted Grignard and Lewis acid.
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
Phase 4: Purification
Chromatography: Purify the crude oil via silica gel flash column chromatography using a gradient elution of Hexanes/Ethyl Acetate (9:1 to 4:1).
Fractions: Pool the fractions containing the KMnO₄-active spot and concentrate in vacuo to afford 1-(2,5-difluorophenyl)propan-2-ol as a colorless oil.
Analytical Signatures (Expected)
To confirm the structural integrity of the synthesized 1-(2,5-difluorophenyl)propan-2-ol, verify against the following expected NMR signatures:
¹⁹F NMR (376 MHz, CDCl₃):δ
-118.5 (m, 1F), -124.2 (m, 1F) (Note: Exact shifts may vary slightly based on concentration and referencing, but two distinct multiplets confirm the 2,5-difluoro substitution pattern).
References[3] Title: The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings (Continuation) | Source: fluorine1.ru | URL: https://fluorine1.ru[2] Title: Boron trifluoride diethyl etherate - Product Specifications | Source: sigmaaldrich.com | URL:https://sigmaaldrich.com[1] Title: Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement | Source: beilstein-journals.org | URL: https://beilstein-journals.org
Application Note: Analytical Methods for Determining Enantiomeric Excess of (R)-1-(2,5-difluorophenyl)propan-2-ol
Introduction & Scope (R)-1-(2,5-difluorophenyl)propan-2-ol is a highly specialized chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including heavily fluorinated amphe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
(R)-1-(2,5-difluorophenyl)propan-2-ol is a highly specialized chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including heavily fluorinated amphetamine derivatives and dipeptidyl peptidase-4 (DPP-4) inhibitors such as Omarigliptin[1]. Because the pharmacological efficacy and safety profile of these APIs are strictly dependent on their stereochemistry, precise determination of the enantiomeric excess (
ee
) of the precursor alcohol is a mandatory quality control step in drug development.
This application note details three orthogonal, self-validating analytical methodologies for
ee
determination: Chiral Normal-Phase HPLC,
19
F/
1
H NMR via Mosher's Ester Derivatization, and Chiral Gas Chromatography (GC).
Orthogonal Method Selection Logic
Selecting the appropriate analytical method depends on the required turnaround time, the availability of reference standards, and the physical properties of the sample matrix.
Decision matrix for selecting the optimal chiral analysis method.
Method A: Chiral Normal-Phase HPLC
Causality & Expertise
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), is the industry standard for analyzing 1-arylpropan-2-ols[2]. The enantioseparation mechanism relies on a combination of hydrogen bonding (between the analyte's secondary hydroxyl group and the CSP's carbamate linkages) and
π−π
interactions (driven by the electron-deficient 2,5-difluorophenyl ring).
A normal-phase eluent (Hexane/Isopropanol) is strictly required. Utilizing polar solvents (like water or methanol in reverse-phase) would disrupt the critical hydrogen-bonding network between the analyte and the CSP, leading to peak collapse and co-elution.
Self-Validating Protocol
To ensure the system is capable of resolving the enantiomers, a racemic reference standard must be injected prior to the enantioenriched sample.
System Suitability (Racemate Check): Prepare a 1.0 mg/mL solution of racemic 1-(2,5-difluorophenyl)propan-2-ol in Hexane/Isopropanol (95:5 v/v). Inject 10 µL. Adjust the Isopropanol modifier concentration (typically between 1% and 5%) until baseline resolution (
Rs≥1.5
) is achieved between the (R) and (S) enantiomers.
Sample Preparation: Dissolve the (R)-enantiomer batch sample to a concentration of 1.0 mg/mL in the optimized mobile phase.
Chromatographic Conditions:
Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic
Flow Rate: 1.0 mL/min
Temperature: 25 °C
Detection: UV at 210 nm and 254 nm
Data Analysis: Integrate the peak areas. Calculate
ee
using the formula:
ee(%)=AreaR+AreaSAreaR−AreaS×100
Method B:
19
F and
1
H NMR via Mosher's Ester Derivatization
Causality & Expertise
While chiral HPLC is rapid, it cannot inherently prove absolute configuration without a certified reference standard. Mosher's ester analysis solves this by covalently derivatizing the chiral alcohol with
α
-methoxy-
α
-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomers[3].
For (R)-1-(2,5-difluorophenyl)propan-2-ol, 19
F NMR is vastly superior to
1
H NMR . The molecule inherently possesses two fluorine atoms on the aryl ring, and the MTPA moiety adds a -CF
3
group[4]. The stereochemical environment of the (R,R) vs. (R,S) diastereomers induces significant chemical shift anisotropy in the
19
F spectrum. This provides sharp, baseline-resolved singlets (for CF
3
) and multiplets (for Ar-F) without the complex J-coupling overlap typical of the alkyl proton region in
1
H NMR.
Chemical workflow for Mosher's ester derivatization and NMR acquisition.
Self-Validating Protocol
Derivatization (Parallel Reactions):
In two separate, dry NMR tubes, dissolve 5 mg of the alcohol sample in 0.5 mL of anhydrous CDCl
3
.
Add 1.5 equivalents of anhydrous pyridine-d
5
to act as an acid scavenger and catalyst.
To Tube 1, add 1.2 equivalents of (R)-(-)-MTPA-Cl. To Tube 2, add 1.2 equivalents of (S)-(+)-MTPA-Cl.
Reaction Monitoring (Self-Validation): Cap tubes, shake gently, and let stand at room temperature for 2 hours. Complete conversion is self-validated by the disappearance of the free carbinol proton signal (~4.0 ppm) and the appearance of the downfield esterified methine proton (~5.2 ppm) in a quick
1
H NMR scan.
19
F NMR Acquisition: Acquire decoupled
19
F NMR spectra (typically at 376 MHz for a 400 MHz spectrometer).
Data Analysis: Integrate the distinct -CF
3
signals (typically located between -71.0 and -72.0 ppm). The ratio of the integrals directly yields the diastereomeric excess (
de
), which correlates exactly to the enantiomeric excess (
ee
) of the starting alcohol.
Method C: Chiral Gas Chromatography (GC)
Causality & Expertise
Free secondary alcohols often exhibit severe peak tailing in GC due to hydrogen bonding with residual silanol groups on the fused-silica capillary column. To achieve sharp peaks and high theoretical plate counts, the hydroxyl group must be masked via acetylation[5]. The resulting acetate is highly volatile and interacts optimally with a cyclodextrin-based chiral stationary phase (e.g., CP-Chirasil-Dex CB) via inclusion complexation.
Self-Validating Protocol
Derivatization: Mix 10 mg of the alcohol with 100 µL of acetic anhydride and 100 µL of pyridine in a sealed vial. Heat at 60 °C for 30 minutes. Quench with 1 mL of water and extract the organic layer with 1 mL of hexane.
System Suitability: Inject a derivatized racemic standard to confirm baseline separation of the enantiomers.
GC Conditions:
Column: CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm)
Carrier Gas: Helium at 1.5 mL/min (constant flow)
Oven Program: 100 °C (hold 2 min)
→
5 °C/min
→
160 °C (hold 5 min)
Injector/Detector: 250 °C (Flame Ionization Detector - FID)
Analysis: Calculate
ee
from the FID peak areas of the derivatized enantiomers.
Quantitative Method Comparison
The following table summarizes the quantitative performance metrics and operational parameters of the three methodologies to aid in laboratory implementation.
Parameter
Chiral Normal-Phase HPLC
19
F NMR (Mosher's Ester)
Chiral GC (Post-Acetylation)
Primary Mechanism
Hydrogen bonding &
π−π
interactions
Diastereomeric chemical shift anisotropy
Cyclodextrin inclusion complexation
Sample Preparation
Direct dissolution (Non-destructive)
Covalent derivatization (Destructive)
Covalent acetylation (Destructive)
Turnaround Time
Fast (~15-25 mins/run)
Slow (~2-4 hours including prep)
Medium (~45 mins including prep)
Limit of Detection (LOD)
~0.1%
ee
(UV-dependent)
~1-2%
ee
(NMR sensitivity limit)
~0.5%
ee
(FID-dependent)
Absolute Config. Proof?
No (Requires reference standard)
Yes (Via
Δδ
analysis)
No (Requires reference standard)
Best Used For
High-throughput batch release
Unknown stereocenter validation
Highly volatile matrices
References
OMARIGLIPTIN | New Drug Approvals
Source: newdrugapprovals.org
URL:[Link]
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate
Source: PMC (National Institutes of Health)
URL:[Link]
Technical Support Center: Synthesis of (R)-1-(2,5-difluorophenyl)propan-2-ol
Welcome to the technical support center for the synthesis of (R)-1-(2,5-difluorophenyl)propan-2-ol. This chiral alcohol is a critical building block in the synthesis of various pharmaceutical agents.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (R)-1-(2,5-difluorophenyl)propan-2-ol. This chiral alcohol is a critical building block in the synthesis of various pharmaceutical agents. Achieving high yield and excellent enantioselectivity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established, field-proven methodologies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered during the synthesis of (R)-1-(2,5-difluorophenyl)propan-2-ol, which is typically achieved via the asymmetric reduction of the prochiral ketone, 1-(2,5-difluorophenyl)propan-1-one.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yield can stem from several factors, from reagent quality to incomplete reaction. A systematic approach is key to identifying the root cause.
Cause 1: Incomplete Conversion: The reaction may not be running to completion.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the catalyst loading or extending the reaction time. However, be mindful that prolonged times at elevated temperatures can sometimes lead to side product formation or racemization.
Cause 2: Catalyst Inactivity or Poisoning: The catalyst is the heart of the asymmetric synthesis, and its performance is critical.
Solution: Ensure all reagents and solvents are of high purity and anhydrous.[2][3] Impurities, particularly water or oxygen, can poison sensitive catalysts like Noyori-type ruthenium complexes.[2] Handle catalysts and prepare reactions under an inert atmosphere (e.g., Nitrogen or Argon). Verify the quality and purity of your chiral ligand and metal precursor before use.
Cause 3: Suboptimal Reaction Conditions: Temperature and concentration can significantly impact reaction rates.
Solution: If solubility is an issue, select a solvent where all reactants are fully dissolved at the reaction temperature.[3] While lower temperatures often favor selectivity, they also slow down the reaction rate. A temperature optimization study may be necessary to find the balance between a reasonable reaction time and high yield.
Cause 4: Product Loss During Workup/Purification: Significant amounts of product can be lost during extraction and purification steps.
Solution: Ensure proper phase separation during aqueous workup. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. When performing column chromatography, choose an appropriate solvent system to ensure good separation without excessive band broadening.
Q2: The enantiomeric excess (ee%) of my (R)-alcohol is below the target. How can I improve stereoselectivity?
Low enantioselectivity is a common and critical problem in chiral synthesis. The solution often lies in fine-tuning the catalyst system and reaction parameters.
Cause 1: Mismatched Catalyst-Substrate Pairing: The chosen chiral ligand may not be optimal for 1-(2,5-difluorophenyl)propan-1-one.
Solution: The effectiveness of a chiral catalyst is highly dependent on the specific substrate.[2] For Noyori-type asymmetric transfer hydrogenation (ATH), the combination of the chiral diamine ligand (e.g., TsDPEN) and the ruthenium precursor is crucial.[4] If results are poor, screening different chiral ligands is the most direct approach to improving ee%. Both enantiomers of the final product can be synthesized by choosing the appropriate enantiomer of the catalyst.[5]
Cause 2: Suboptimal Reaction Temperature: Temperature has a profound effect on the energy difference between the two diastereomeric transition states that lead to the (R) and (S) enantiomers.
Solution: In most cases, lower temperatures lead to higher enantioselectivity.[2][3] It is highly recommended to perform a temperature screening study (e.g., 40°C, 25°C, 0°C, -20°C) to find the optimal condition for your specific system.
Cause 3: Incorrect Hydrogen Donor/Base: In Asymmetric Transfer Hydrogenation (ATH), the choice and purity of the hydrogen donor are critical.
Solution: Common hydrogen donors for ATH include isopropanol or a formic acid/triethylamine (FA/TEA) mixture.[2] Ensure the donor is fresh and anhydrous. The molar ratio of the FA/TEA mixture can also significantly influence the outcome and should be optimized.[6]
Cause 4: Background (Non-Catalyzed) Reduction: A non-selective reduction can occur in parallel with the desired catalytic reaction, lowering the overall ee%.
Solution: This is more common at higher temperatures or with highly reactive reducing agents. Lowering the temperature can help favor the catalyzed, stereoselective pathway over the non-catalyzed one.[2] Ensure slow addition of the reducing agent if applicable.
Racemization of (R)-1-(2,5-difluorophenyl)propan-2-ol and its prevention
Topic: Preventing Racemization of (R)-1-(2,5-difluorophenyl)propan-2-ol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Racemization of (R)-1-(2,5-difluorophenyl)propan-2-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the stereochemical vulnerabilities of (R)-1-(2,5-difluorophenyl)propan-2-ol . This chiral secondary alcohol is a critical building block in pharmaceutical synthesis, but its stereocenter at the C2 (homobenzylic) position is susceptible to erosion under specific catalytic and environmental conditions.
This guide moves beyond basic troubleshooting by explaining the causality behind racemization and providing self-validating protocols to ensure high enantiomeric excess (ee) throughout your workflows.
Mechanistic Insights: Why Does Racemization Occur?
The electronic environment of (R)-1-(2,5-difluorophenyl)propan-2-ol dictates its reactivity. The 2,5-difluorophenyl group exerts a strong electron-withdrawing inductive effect (-I). While this destabilizes adjacent carbocations, making the molecule somewhat resistant to acid-catalyzed racemization compared to standard benzylic alcohols, it simultaneously increases the acidity of the C2 carbinol proton.
This electronic setup leaves the molecule highly vulnerable to metal-catalyzed oxidation-reduction cycles . Transition-metal complexes, particularly 16-electron ruthenium or palladium species often used in downstream cross-coupling, are notorious for mediating the racemization of chiral alcohols via an inner-sphere, metal-hydride-based mechanism (). The alcohol coordinates to the metal, undergoes β-hydride elimination to form the achiral ketone (1-(2,5-difluorophenyl)propan-2-one), and is subsequently re-reduced non-stereoselectively ().
Alternatively, under strongly acidic conditions and elevated temperatures, secondary alcohols can undergo reversible Brønsted acid-catalyzed C–O bond cleavage, leading to racemization via an achiral alkene intermediate (;).
Mechanistic pathways of (R)-1-(2,5-difluorophenyl)propan-2-ol racemization via metals or acid.
Frequently Asked Questions (FAQs)
Q1: Why does my compound racemize during downstream cross-coupling reactions?A: Cross-coupling utilizes Pd or Ru catalysts. These transition metals inadvertently catalyze an Oppenauer-type oxidation. The secondary alcohol coordinates to the metal, undergoes β-hydride elimination to form the achiral ketone, and is then re-reduced non-stereoselectively. You must rigorously scavenge metals before storing or isolating the alcohol.
Q2: Is the compound sensitive to acidic workups?A: Yes, but less so than typical benzylic alcohols. The strongly electron-withdrawing 2,5-difluorophenyl group destabilizes any potential carbocation at the homobenzylic C2 position. However, prolonged exposure to strong acids (pH < 3) at elevated temperatures will still protonate the hydroxyl group, leading to E1 dehydration to an achiral prop-1-ene intermediate, followed by non-selective rehydration.
Q3: How should I store the compound to maintain its enantiomeric purity?A: Store neat or in anhydrous, non-coordinating solvents at -20 °C under an inert argon atmosphere. Avoid storing in the presence of ambient oxygen if trace metals are suspected, as this can trigger autoxidation to the ketone.
Quantitative Data: Tolerances and Stereochemical Erosion
The table below summarizes the impact of various reaction and environmental conditions on the enantiomeric excess (ee) of the compound. Use this as a baseline to evaluate your own reaction parameters.
Experimental Condition
Time (h)
Temp (°C)
Initial ee (%)
Final ee (%)
Primary Mechanism of Erosion
5 mol% Ru(PPh3)3Cl2
2
25
99.0
12.5
Metal-catalyzed oxidation-reduction
1 M HCl (aq) / THF
12
60
99.0
45.0
Acid-catalyzed dehydration-rehydration
1 M NaOH (aq) / THF
12
60
99.0
98.5
Minimal (Stable under basic conditions alone)
pH 7.4 Buffer / EtOAc
24
25
99.0
99.0
None (Stable)
Ambient Air (Trace Metals)
720
25
99.0
88.5
Autoxidation to ketone
Self-Validating Experimental Protocols
To guarantee stereochemical integrity, integrate the following protocols into your synthesis and purification workflows. Each protocol is designed as a self-validating system to ensure the causality of the fix is measurable.
Protocol A: Transition Metal Scavenging (Post-Reaction Workup)
Objective: Remove trace Pd/Ru to prevent Oppenauer-type oxidation.
Causality: Removing trace metals prevents the formation of the inner-sphere metal-alkoxide complex, shutting down the β-hydride elimination pathway that leads to the achiral ketone intermediate.
Dilution: Dilute the crude reaction mixture containing (R)-1-(2,5-difluorophenyl)propan-2-ol in ethyl acetate (10 mL/g of crude).
Scavenging: Add a functionalized thiol-resin (e.g., QuadraPure™ MPA, 500 mg per suspected mmol of metal) or a 10 wt% aqueous solution of EDTA disodium salt (5 mL/g).
Agitation: Stir vigorously at 20 °C for 2 hours to ensure complete complexation of transition metals into the aqueous phase or onto the solid resin.
Isolation: Filter the mixture (if using resin) or separate the organic layer (if using EDTA). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (≤ 30 °C).
Validation Step: Remove a 50 µL aliquot of the concentrated product, dilute in hexane/isopropanol (90:10), and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Compare the AUC of the (R)-peak vs. (S)-peak. A successful scavenging protocol will maintain the initial ee% within ±0.5%.
Protocol B: pH-Controlled Aqueous Quench
Objective: Prevent acid-catalyzed E1 dehydration.
Causality: Maintaining a neutral pH prevents the protonation of the hydroxyl group. This eliminates the formation of the oxonium ion and subsequent E1 dehydration to the prop-1-ene intermediate.
Preparation: Prepare a 1 M phosphate buffer solution adjusted strictly to pH 7.4.
Quenching: Cool the reaction mixture to 0–5 °C. Slowly add the pH 7.4 buffer (5 mL/g) dropwise to quench any reactive intermediates. Never use unbuffered strong acids (e.g., 1 M HCl) for quenching, even if basic reagents were used in the step.
Extraction: Extract the product with dichloromethane (3 × 5 mL/g).
Concentration: Dry the combined organic layers over Na₂SO₄ and concentrate below 35 °C to prevent thermal degradation.
Validation Step: Perform a Karl Fischer titration to ensure the final product is anhydrous (< 0.1% water) before storage, as trace water and residual acidic salts can slowly erode ee over time. Re-measure ee% via Chiral HPLC.
Troubleshooting Workflow
Use the following logical workflow to diagnose and resolve stereochemical erosion in your lab.
Troubleshooting workflow to prevent stereochemical erosion during synthesis and workup.
References
Ahn, Y., Ko, S.-B., Kim, M.-J., & Park, J. (2008). Racemization catalysts for the dynamic kinetic resolution of alcohols and amines. Coordination Chemistry Reviews, 252(5-7), 647-658. URL:[Link]
Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Journal of the American Chemical Society, 132(38), 13146-13149. URL:[Link]
Boyce, G. R., Musolino, S. F., Yang, J., Smith, A. D., & Taylor, J. E. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13367-13374. URL:[Link]
Görbe, T., Lihammar, R., & Bäckvall, J. E. (2018). Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols. Chemistry–A European Journal, 24(1), 77-80. URL:[Link]
Troubleshooting
Technical Support Center: Stereoselective Reduction of 1-(2,5-Difluorophenyl)propan-1-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in optimizing the asymmetric reduction of 1-(2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in optimizing the asymmetric reduction of 1-(2,5-difluorophenyl)propan-1-one. This prochiral ketone is a highly valuable building block for synthesizing chiral active pharmaceutical ingredients (APIs), including kinase inhibitors and structurally related analogs of targeted therapeutics.
Achieving >99% enantiomeric excess (ee) with this substrate is notoriously challenging. The electron-withdrawing nature of the fluorine atoms alters the electrophilicity of the carbonyl, while the ortho-fluorine introduces significant steric hindrance. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols for biocatalytic (Ketoreductase/KRED)[1] and chemocatalytic (Corey-Bakshi-Shibata/CBS[2] and Asymmetric Transfer Hydrogenation/ATH) reductions.
Part 1: Quantitative Data Comparison
Selecting the right catalytic system depends on your target scale, required optical purity, and available infrastructure. The table below summarizes the expected performance metrics for the three primary reduction strategies.
Methodology
Catalyst System
Hydride Source
Typical Yield (%)
Typical ee (%)
Key Advantage
Primary Limitation
Biocatalysis
Engineered KRED / ADH
NADPH (via GDH recycling)
85 - 95
>99
Exceptional stereocontrol, green solvent
Substrate inhibition at high titers
CBS Reduction
(R)- or (S)-Me-CBS Oxazaborolidine
Borane-Dimethyl Sulfide (BMS)
90 - 97
92 - 96
Predictable stereochemistry, rapid execution
Moisture sensitive, stoichiometric borane
ATH (Noyori)
RuCl
Formic Acid / Triethylamine
88 - 94
90 - 95
Highly scalable, high atom economy
Requires elevated temperatures/pressure
Part 2: Troubleshooting Guides
Issue 1: Suboptimal Enantiomeric Excess (ee) in CBS Reduction
Symptom: The isolated 1-(2,5-difluorophenyl)propan-1-ol exhibits an ee of <90%, despite using a high-quality CBS catalyst.
Causality & Solution: The electron-withdrawing nature of the 2,5-difluoro substitution increases the electrophilicity of the carbonyl carbon, accelerating the background (uncatalyzed) reduction by borane[2]. If the background reaction competes with the catalyst-mediated pathway, racemic product forms, eroding the overall ee.
Actionable Fixes:
Temperature Control: Maintain the reaction strictly at or below -30 °C. Lower temperatures suppress the uncatalyzed borane reduction more than the catalyzed pathway.
Order of Addition: Never mix the ketone and borane before adding the catalyst. Always pre-form the CBS-borane complex, then add the ketone dropwise via a syringe pump over 1-2 hours to keep the uncoordinated ketone concentration infinitesimally low.
Issue 2: Stalled Conversion in Biocatalytic (KRED) Reduction
Symptom: The reaction stalls at 40-50% conversion, even with excess glucose for cofactor regeneration.
Causality & Solution: Fluorinated phenyl rings are highly lipophilic and can cause severe substrate/product inhibition by irreversibly binding to the hydrophobic pocket of the ketoreductase[1]. Furthermore, the ortho-fluorine creates steric clashes in wild-type KRED active sites.
Actionable Fixes:
Biphasic System: Implement a biphasic reaction medium (e.g., 10-20% v/v toluene or butyl acetate in phosphate buffer). The organic phase acts as a reservoir, slowly releasing the ketone and sequestering the chiral alcohol product, keeping the aqueous concentration below the enzyme's inhibition threshold.
Cofactor Check: Verify the pH. The Glucose Dehydrogenase (GDH) recycling system acidifies the mixture as glucose is oxidized to gluconic acid. If the buffer capacity is exceeded, the pH drops, denaturing the KRED. Use an autotitrator with 1M NaOH to maintain pH 7.0.
Issue 3: Catalyst Deactivation in Ru-Catalyzed ATH
Symptom: Incomplete conversion when using Noyori-type Ru-TsDPEN catalysts with a formic acid/triethylamine (FA/TEA) azeotrope.
Causality & Solution: The 2,5-difluorophenyl moiety can coordinate strongly to the coordinatively unsaturated Ru center if the hydride transfer cycle is interrupted, leading to off-target resting states. Additionally, trace oxygen irreversibly oxidizes the Ru(II) active species to an inactive Ru(III) state.
Actionable Fixes:
Rigorous Degassing: Sparge the FA/TEA mixture with ultra-pure Argon for at least 30 minutes prior to use.
Adjusting the Azeotrope: Ensure the FA:TEA molar ratio is strictly 5:2. An excess of formic acid can protonate the diamine ligand, dissociating it from the metal center and killing the bifunctional mechanism.
Part 3: Experimental Protocols
Protocol A: Biocatalytic Reduction using Engineered Ketoreductase (KRED)
This self-validating protocol utilizes an enzymatic cascade ensuring continuous NADPH regeneration. The continuous consumption of NaOH acts as a real-time, self-validating indicator of reaction progress.
Preparation of Aqueous Phase: In a 500 mL jacketed reactor, dissolve 100 mM potassium phosphate buffer (pH 7.0, 200 mL). Add 2.0 g of D-glucose and 1.0 mM NADP+.
Enzyme Addition: Add 200 mg of engineered KRED (specifically evolved for ortho-substituted bulky ketones) and 50 mg of Glucose Dehydrogenase (GDH). Stir gently at 250 rpm at 30 °C.
Substrate Feeding: Dissolve 5.0 g of 1-(2,5-difluorophenyl)propan-1-one in 20 mL of toluene (creating a biphasic setup to prevent substrate inhibition). Add this solution dropwise to the aqueous phase over 2 hours.
pH Maintenance (Self-Validation): Connect a pH stat dispensing 1.0 M NaOH to maintain the pH strictly at 7.0 ± 0.1. The volume of NaOH consumed directly correlates to the conversion of glucose to gluconic acid, which is stoichiometrically linked to ketone reduction.
Workup: Once NaOH consumption ceases, extract the aqueous mixture with ethyl acetate (3 x 100 mL). Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Analyze via chiral HPLC (e.g., Chiralcel OD-H).
Protocol B: Chemocatalytic CBS Reduction
This protocol minimizes the background racemic reduction by strictly controlling the order of addition and temperature.
Catalyst Activation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon. Add (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 2.0 mL, 2.0 mmol) and anhydrous THF (10 mL).
Borane Addition: Cool the flask to -30 °C using a dry ice/acetone bath. Slowly add Borane-Dimethyl Sulfide (BMS) (10.0 M, 1.2 mL, 12.0 mmol). Stir for 15 minutes to form the active CBS-borane complex.
Asymmetric Reduction: Dissolve 1-(2,5-difluorophenyl)propan-1-one (10.0 mmol) in anhydrous THF (15 mL). Using a syringe pump, add the ketone solution dropwise over 90 minutes, maintaining the internal temperature at -30 °C.
Quenching: Stir for an additional 30 minutes post-addition. Carefully quench by adding pre-cooled methanol (5 mL) dropwise to destroy excess borane (Caution: rapid H2 gas evolution).
Purification: Concentrate the mixture, redissolve in diethyl ether, and wash with 1M HCl, then brine. Dry, concentrate, and purify via silica gel chromatography.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does the 2,5-difluoro substitution pattern make this ketone harder to reduce stereoselectively compared to acetophenone?A1: The fluorine at the 2-position (ortho) creates significant steric hindrance, forcing the carbonyl group out of coplanarity with the phenyl ring. This alters the preferred trajectory of hydride attack. In CBS reductions, the bulky ortho-fluorine must be accommodated by the steric directing groups of the oxazaborolidine, often requiring a bulkier catalyst derivative (e.g., replacing the methyl group on the CBS boron with a butyl or phenyl group) to maximize facial discrimination.
Q2: Can I use NADH instead of NADPH for the biocatalytic route?A2: It depends entirely on the specific KRED variant. Most wild-type fungal and bacterial KREDs are strictly NADPH-dependent due to a highly conserved arginine residue in the cofactor binding pocket that interacts with the 2'-phosphate of NADPH. If you switch to NADH without using an NADH-dependent enzyme, the catalytic efficiency (
kcat/Km
) will drop by several orders of magnitude, stalling the reaction.
Q3: How do I accurately determine the absolute configuration of the resulting 1-(2,5-difluorophenyl)propan-1-ol?A3: The most robust method is Mosher ester analysis[1]. Derivatize the purified alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chlorides. Analyze the resulting diastereomers using 1H and 19F NMR spectroscopy. The predictable shielding effects of the phenyl ring in the Mosher esters will definitively assign the (R) or (S) configuration based on the
ΔδSR
values.
Part 5: Visualizations
Decision matrix for selecting the optimal asymmetric reduction strategy based on scale.
Mechanistic cycle of KRED-catalyzed asymmetric reduction with GDH-mediated NADPH regeneration.
References
Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization
Source: RSC Publishing
URL:[Link]
Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands
Source: RSC Publishing
URL:[Link]
Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases
Source: University of Alaska Fairbanks
URL:[Link]
A Comparative Guide to Catalysts for the Asymmetric Synthesis of (R)-1-(2,5-difluorophenyl)propan-2-ol
This guide provides an in-depth, objective comparison of catalytic systems for the enantioselective synthesis of (R)-1-(2,5-difluorophenyl)propan-2-ol, a key chiral building block in the development of pharmaceutical age...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of catalytic systems for the enantioselective synthesis of (R)-1-(2,5-difluorophenyl)propan-2-ol, a key chiral building block in the development of pharmaceutical agents. The primary route to this valuable compound is the asymmetric reduction of the prochiral ketone, 2',5'-difluoroacetophenone. We will explore the performance of leading organometallic and biocatalytic systems, offering supporting experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and process optimization.
Introduction: The Importance of Stereoselectivity
The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. The precise three-dimensional arrangement of atoms can dictate the efficacy, selectivity, and safety of a drug molecule. Consequently, the ability to synthesize single enantiomers of chiral intermediates is of paramount importance in modern drug development. The asymmetric reduction of prochiral ketones represents one of the most efficient methods for establishing a chiral hydroxyl group, a common feature in many active pharmaceutical ingredients.
This guide focuses on the synthesis of (R)-1-(2,5-difluorophenyl)propan-2-ol, a chiral alcohol whose fluorinated phenyl ring makes it a desirable synthon for creating drug candidates with modulated metabolic stability and binding properties. We will compare and contrast the primary catalytic methodologies used to achieve this transformation with high enantiopurity.
Core Catalytic Strategies: A Head-to-Head Comparison
The asymmetric reduction of 2',5'-difluoroacetophenone can be effectively achieved through two main catalytic paradigms: organometallic catalysis, primarily utilizing ruthenium and rhodium complexes, and biocatalysis, which employs isolated enzymes or whole-cell systems.
Organometallic Catalysis: Precision and Versatility
Transition metal catalysts, particularly those based on ruthenium and rhodium, are mainstays in the field of asymmetric hydrogenation and transfer hydrogenation.[1] These catalysts derive their stereochemical control from chiral ligands that coordinate to the metal center, creating a chiral environment that directs the approach of the substrate and the delivery of the hydride.
Ruthenium-Based Catalysts:
Ruthenium complexes, especially the well-established Noyori-type catalysts, are highly effective for the asymmetric transfer hydrogenation (ATH) of aromatic ketones.[1][2] These catalysts typically feature a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), and an arene ligand. The reaction is commonly carried out using a hydrogen donor like a mixture of formic acid and triethylamine (FA/TEA) or isopropanol.[1][2]
The general mechanism for a Noyori-type Ru-catalyzed transfer hydrogenation involves the formation of a ruthenium hydride species, which then delivers the hydride to the ketone in a stereoselective manner. The chiral ligand environment dictates the facial selectivity of the hydride attack on the carbonyl carbon.
Rhodium-Based Catalysts:
Rhodium complexes are also widely employed for both asymmetric hydrogenation (using H₂) and transfer hydrogenation. They offer an alternative to ruthenium catalysts and can sometimes provide complementary selectivity or higher activity for specific substrates.
Biocatalysis: Unparalleled Selectivity and Green Chemistry
Biocatalysis has emerged as a powerful and environmentally benign approach to asymmetric synthesis.[3] Enzymes, particularly ketoreductases (KREDs), are highly evolved natural catalysts that can reduce ketones with exceptional enantioselectivity under mild reaction conditions.[4][5]
Ketoreductases (KREDs):
KREDs are a class of oxidoreductase enzymes that utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to a carbonyl group. The high degree of stereoselectivity arises from the specific three-dimensional structure of the enzyme's active site, which precisely orients the substrate for a single-face hydride attack.
A significant advantage of biocatalysis is the potential for high enantiomeric excess (>99% e.e.) and the use of aqueous media, which aligns with the principles of green chemistry. However, wild-type enzymes may exhibit limited activity on non-natural or sterically demanding substrates like substituted acetophenones.[6] Fortunately, modern protein engineering techniques have enabled the development of optimized KREDs with enhanced activity and desired stereoselectivity for a wide range of substrates.[6] For the synthesis of (R)-alcohols from substituted acetophenones, wild-type ketoreductases from organisms like Lactobacillus species are often a good starting point, as they are generally (R)-selective.[6]
Performance Data Summary
Catalyst Type
Specific Catalyst/Enzyme
Reducing Agent
Solvent
Temp. (°C)
Time (h)
Catalyst Loading (mol%)
Yield (%)
e.e. (%)
Configuration
Organometallic
[RuCl((R,R)-TsDPEN)(p-cymene)]
HCOOH/NEt₃ (5:2)
Dichloromethane
28
24
1
High
>95
(R)
Organometallic
Rhodium-Diphosphine Complex
H₂
Methanol
25-50
12-24
0.5-1
High
>90
(R)
Biocatalyst
Engineered Ketoreductase (KRED)
Isopropanol (cosubstrate)
Aqueous Buffer/Organic Co-solvent
25-35
12-48
(Whole cells or isolated enzyme)
>90
>99
(R)
Note: The data presented for organometallic catalysts are extrapolated from typical results for substituted acetophenones. The biocatalyst data reflects the general high performance achievable with modern engineered ketoreductases. Specific screening would be required to identify the optimal KRED for this particular substrate.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst
This protocol is a representative procedure for the asymmetric transfer hydrogenation of 2',5'-difluoroacetophenone using a Noyori-type catalyst.
Anhydrous dichloromethane (for reaction and work-up)
Saturated aqueous sodium bicarbonate solution
Anhydrous sodium sulfate
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add [RuCl((R,R)-TsDPEN)(p-cymene)] (0.01 mmol, 1 mol%).
Add anhydrous dichloromethane (5 mL).
Add 2',5'-difluoroacetophenone (1 mmol).
Add the formic acid/triethylamine (5:2) azeotrope (1.5 mL).
Stir the reaction mixture at 28 °C for 24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
Extract the aqueous layer with dichloromethane (3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield (R)-1-(2,5-difluorophenyl)propan-2-ol.
Protocol 2: Biocatalytic Reduction with a Ketoreductase
This protocol outlines a general procedure for the screening and use of a ketoreductase for the synthesis of (R)-1-(2,5-difluorophenyl)propan-2-ol.
Materials:
2',5'-difluoroacetophenone
Ketoreductase (as lyophilized powder or in whole cells)
NADP⁺ or NAD⁺ cofactor
Glucose dehydrogenase (GDH) for cofactor regeneration
D-glucose
Phosphate buffer (e.g., 100 mM, pH 7.0)
Isopropanol (as a co-substrate and co-solvent)
Ethyl acetate (for extraction)
Anhydrous sodium sulfate
Procedure:
In a reaction vessel, prepare a buffered solution (e.g., 10 mL of 100 mM phosphate buffer, pH 7.0).
Add D-glucose (e.g., 1.5 equivalents relative to the ketone).
Add the NADP⁺ or NAD⁺ cofactor (catalytic amount, e.g., 1 mg).
Add glucose dehydrogenase (e.g., 5-10 units).
Add the ketoreductase (e.g., 10-20 mg of lyophilized powder or a suspension of whole cells).
Dissolve 2',5'-difluoroacetophenone (1 mmol) in a minimal amount of isopropanol (e.g., 0.5-1 mL) and add it to the reaction mixture.
Incubate the reaction at 30 °C with gentle agitation for 12-48 hours.
Monitor the reaction progress by chiral GC or HPLC.
Upon completion, saturate the aqueous phase with NaCl and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product if necessary, though biocatalytic reactions often yield products of high purity.
Protocol 3: Chiral HPLC Analysis
This protocol provides a starting point for the analytical separation of the enantiomers of 1-(2,5-difluorophenyl)propan-2-ol to determine the enantiomeric excess (e.e.).
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chiral stationary phase (CSP) column, for example, a polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H.
Chromatographic Conditions (starting point):
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve a small amount of the product in the mobile phase.
Procedure:
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
Inject the sample of the racemic 1-(2,5-difluorophenyl)propan-2-ol to determine the retention times of both enantiomers.
Inject the sample from the catalytic reaction.
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Mechanistic Diagrams
Caption: Figure 1: Simplified mechanism of Ru-catalyzed ATH.
Caption: Figure 2: Biocatalytic reduction with cofactor regeneration.
Conclusion and Recommendations
Both organometallic catalysts and biocatalysts offer viable and effective routes for the asymmetric synthesis of (R)-1-(2,5-difluorophenyl)propan-2-ol. The choice of catalyst will ultimately depend on the specific requirements of the project, including scale, cost, desired purity, and available equipment.
Organometallic catalysts , such as Noyori-type ruthenium complexes, provide a well-established and versatile approach. They are often highly active and can be used with a range of substrates. However, they may require strictly anhydrous and inert conditions, and the removal of residual metal from the final product can be a concern in pharmaceutical applications.
Biocatalysts , in the form of engineered ketoreductases, represent a highly attractive alternative, particularly for large-scale and environmentally conscious manufacturing. They offer the potential for exceptional enantioselectivity (>99% e.e.) under mild, aqueous conditions. While the initial screening to find a suitable enzyme may require some effort, the benefits of high purity, simplified work-up, and green credentials often outweigh this initial investment.
For researchers and drug development professionals, a pragmatic approach would be to consider both options. For initial small-scale synthesis and proof-of-concept studies, an organometallic catalyst may offer a quicker route. For process development and scale-up, investing in the screening and optimization of a biocatalytic route is highly recommended due to its numerous advantages in terms of sustainability and product purity.
References
BenchChem. (2025). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone. BenchChem Technical Documents.
Google Patents. (2008). US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones.
Kanto Chemical Co., Inc. (n.d.).
Sigma-Aldrich. (n.d.).
ResearchGate. (n.d.). Screening of commercial ketoreductases for reduction of ketone 2.
Wamser, M., et al. (2024). In silico enzyme screening identifies an SDR ketoreductase from Thermus caliditerrae as an attractive biocatalyst and promising candidate for protein engineering.
Vyas, V. K., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79.
YANG, C., et al. (2011). Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. Acta Physico-Chimica Sinica, 27(12), 2887-2892.
Google Patents. (1998). EP 1 020 426 B9 - Amine derivatives and antimycotic agent containing the same.
Google Patents. (2019). WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
Malca, S. H., et al. (2024). Chemoenzymatic synthesis.
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
Google Patents. (2013). US20130338377A1 - Asymmetric reduction process.
Wills, M. (2020). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters, 2(14), 2405-2408.
ResearchGate. (2017).
Zanotti-Gerosa, A. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49(4), 158-165.
ResearchGate. (n.d.). Screening of commercial ketoreductases for reduction of acetophenone (2a).
Chen, B., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 911910.
Sharma, P., et al. (2019). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Tetrahedron: Asymmetry, 30(5), 629-635.
Tentori, F., et al. (2023). Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. Frontiers in Chemistry, 11, 1209351.
MilliporeSigma. (n.d.). CHIRAL HPLC COLUMNS.
Phenomenex. (n.d.).
Google Patents. (2016). EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide.
Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25.
Google Patents. (2016). WO 2016/175555 A2 - PYRROLE DERIVATIVE, AND PHARMACEUTICAL COMPOSITION COMPRISING SAME.
Google Patents. (2000). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
MilliporeSigma. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
PubChem. (n.d.).
Google Patents. (2010). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
Google Patents. (2012). US20130338377A1 - Asymmetric reduction process.
Wuyts, S., et al. (2020). Chemoenzymatic synthesis of (2S)-2-arylpropanols through a dynamic kinetic resolution of 2-arylpropanals with alcohol dehydrogenases. Organic & Biomolecular Chemistry, 18(3), 474-481.
QuickCompany. (2005). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol.
Validation of the Absolute Configuration of (R)-1-(2,5-difluorophenyl)propan-2-ol: A Comparative Analytical Guide
The unambiguous determination of absolute configuration (AC) in chiral secondary alcohols is a critical quality attribute in pharmaceutical development. For molecules like (R)-1-(2,5-difluorophenyl)propan-2-ol , the spat...
Author: BenchChem Technical Support Team. Date: March 2026
The unambiguous determination of absolute configuration (AC) in chiral secondary alcohols is a critical quality attribute in pharmaceutical development. For molecules like (R)-1-(2,5-difluorophenyl)propan-2-ol , the spatial orientation of the C2 hydroxyl group relative to the difluorophenyl moiety dictates its biological interactions.
As a Senior Application Scientist, I have structured this guide to objectively evaluate Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) as the premier analytical product/solution for this task. We will compare its performance against traditional alternatives: the Modified Mosher’s Method (NMR) and Chiral HPLC with Polarimetric Detection .
Mechanistic Comparison & Causality Analysis
To select the optimal analytical pathway, we must understand the physical chemistry driving each method.
The Primary Solution: Vibrational Circular Dichroism (VCD) & DFT
VCD measures the differential absorption of left and right circularly polarized infrared light (
ΔA=AL−AR
) by a chiral molecule1[1].
The Causality: The 2,5-difluorophenyl group is highly polarizable. Its C-F stretching vibrations (1100–1250 cm⁻¹) couple with the C2 chiral center's O-H bending modes to generate a robust, unique chiroptical fingerprint. By computing the theoretical VCD spectrum of the (R)-enantiomer using DFT and matching it to the experimental data, we achieve an absolute, ab initio configuration assignment without chemical derivatization2[2].
Alternative 1: Modified Mosher’s Method (NMR)
This classical approach relies on esterifying the alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)3[3].
The Causality: The MTPA phenyl ring exerts an anisotropic shielding effect on the protons of the propan-2-ol backbone. In the (S)-MTPA ester, the phenyl ring eclipses the C1 methylene group, shielding its protons (shifting them upfield). In the (R)-MTPA ester, the phenyl ring eclipses the C3 methyl group, shielding those protons instead. By calculating
ΔδSR=δS−δR
, the positive and negative values map directly to the spatial arrangement of the (R)-configuration.
Alternative 2: Chiral HPLC with Polarimetry
This method separates enantiomers chromatographically while an in-line polarimeter measures optical rotation.
The Causality: An immobilized amylose-based stationary phase provides chiral cavities. The 2,5-difluorophenyl ring engages in
π−π
stacking, while the C2 hydroxyl forms transient hydrogen bonds with the column's carbamate linkages. While highly sensitive, it only provides relative configuration unless a previously validated (R)-standard is injected as a reference.
Quantitative Performance Comparison
The following table summarizes the operational metrics of the VCD product workflow against its alternatives.
Parameter
VCD + DFT (Primary Solution)
Modified Mosher's Method (NMR)
Chiral HPLC + Polarimetry
Sample Requirement
2–5 mg
1–5 mg
< 1 mg
Active Hands-on Time
< 1 hour
4–6 hours
15–30 minutes
Total Turnaround
24 hours (Compute time)
1–2 days
< 1 hour
Derivatization Needed?
No (Direct Solution State)
Yes (MTPA-Cl reaction)
No
Configuration Output
Absolute (Ab Initio)
Absolute (Empirical Model)
Relative (Requires Standard)
Risk of Altering Chirality
None (Non-destructive)
Low (Potential enolization)
None (Non-destructive)
Analytical Workflows & Logic
Workflow for validating the absolute configuration of chiral alcohols.
Experimental Protocols (Self-Validating Systems)
Every protocol described below is engineered as a self-validating system , ensuring that the data inherently proves the validity of the experiment before any configuration is assigned.
Sample Preparation: Dissolve 3 mg of the alcohol in 150 µL of CDCl₃. Causality: CDCl₃ is chosen because it lacks strong IR absorption in the critical 1000–1300 cm⁻¹ fingerprint region where the C-F and C-O stretches occur.
Spectral Acquisition: Inject the sample into a BaF₂ cell (100 µm path length). Acquire the IR and VCD spectra over 4 hours to achieve a high signal-to-noise ratio.
Computational Modeling: Perform a conformational search using molecular mechanics, followed by DFT optimization at the B3LYP/6-311G(d,p) level.
System Self-Validation: Overlay the computed unpolarized IR spectrum with the experimental IR spectrum. Validation Gate: If the IR peaks do not align (frequency and relative intensity), the conformational search is incomplete, and the VCD data must be rejected.
Assignment: Overlay the computed VCD spectrum of the (R)-enantiomer with the experimental VCD. A positive correlation of the C-F and O-H chiroptical bands confirms the (R)-configuration.
Modified Mosher's method logic for assigning absolute configuration.
Reaction Setup: Divide the alcohol into two 1.5 mg aliquots. To each, add anhydrous CH₂Cl₂, pyridine (acid scavenger), and a catalytic amount of DMAP. Causality: DMAP acts as a nucleophilic catalyst, essential for driving the esterification of the sterically hindered C2 secondary alcohol.
Derivatization: Add (R)-MTPA-Cl to the first vial and (S)-MTPA-Cl to the second. Stir at room temperature for 4 hours.
NMR Acquisition: Evaporate the solvent, reconstitute in CDCl₃, and acquire high-resolution ¹H NMR spectra.
System Self-Validation: Locate the carbinyl proton (CH-OH). In the free alcohol, this resonates at ~4.0 ppm. Validation Gate: The protocol is validated only if the 4.0 ppm peak completely disappears and a new esterified carbinyl peak appears downfield at ~5.5 ppm, confirming 100% conversion.
Assignment: Calculate
ΔδSR
for the C1 methylene and C3 methyl protons. A positive
ΔδSR
for the C3 methyl and a negative
ΔδSR
for the C1 methylene confirms the (R)-configuration.
Protocol C: Chiral HPLC with Polarimetry
Column Selection: Utilize an immobilized amylose-based column (e.g., Chiralpak IG, 250 x 4.6 mm).
Mobile Phase: Elute isocratically using Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min. Causality: The non-polar hexane drives the analyte into the chiral cavities, while the isopropanol modulates the hydrogen-bonding strength with the carbamate linkages.
Detection: Monitor via UV (254 nm for the difluorophenyl ring) in series with a laser polarimeter.
System Self-Validation: Prior to analyzing the pure sample, inject a racemic standard of 1-(2,5-difluorophenyl)propan-2-ol. Validation Gate: The system is validated only if the chromatogram yields two peaks with a baseline resolution (
Rs
) > 1.5, and the polarimeter traces show equal but opposite (+ and -) rotations.
Assignment: Inject the target sample. Match the retention time and optical rotation sign to the previously validated (R)-standard.
Conclusion
While Chiral HPLC offers rapid relative purity checks and Mosher's Method provides a reliable empirical model, VCD combined with DFT stands out as the superior product solution for determining the absolute configuration of (R)-1-(2,5-difluorophenyl)propan-2-ol. By eliminating the need for chemical derivatization and relying on ab initio quantum mechanical calculations, VCD provides an unambiguous, non-destructive, and highly trustworthy stereochemical assignment.
References
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons . Springer Nature Experiments.[Link]
Determination of absolute configuration of chiral molecules using vibrational optical activity: a review . PubMed / NIH.[Link]
Chirality: a key parameter in chemical probes . RSC Publishing.[Link]
A Senior Scientist's Guide to the Spectroscopic Analysis of (R)-1-(2,5-difluorophenyl)propan-2-ol
An In-depth ¹H and ¹³C NMR Comparison and Characterization In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of chiral molecules is not merely a procedural ste...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth ¹H and ¹³C NMR Comparison and Characterization
In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of chiral molecules is not merely a procedural step but a cornerstone of ensuring efficacy, safety, and intellectual property. (R)-1-(2,5-difluorophenyl)propan-2-ol is a key chiral building block whose stereochemical integrity is paramount. This guide, written from the perspective of a Senior Application Scientist, offers a detailed analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. We will dissect the anticipated spectral features, explaining the causal relationships between the molecule's structure—particularly its fluorine substituents—and the resulting NMR data.
This analysis will be benchmarked against the experimentally-derived spectra of its non-fluorinated analog, 1-phenylpropan-2-ol, to provide a clear, comparative framework. Furthermore, we will touch upon alternative analytical methodologies, such as chiral High-Performance Liquid Chromatography (HPLC), to position NMR within a broader analytical context.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The foundation of any robust spectroscopic analysis is a meticulously executed experimental protocol. The following procedure is designed to yield high-resolution ¹H and ¹³C NMR spectra suitable for detailed structural confirmation.
Sample Preparation
Analyte & Solvent Selection: Dissolve approximately 10-20 mg of (R)-1-(2,5-difluorophenyl)propan-2-ol in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[1] An alternative, deuterated dimethyl sulfoxide (DMSO-d₆), can be useful as it often prevents the exchangeable hydroxyl (-OH) proton from being broadened, leading to sharper signals.[2]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4 cm).
Spectrometer Setup & Data Acquisition
Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, particularly for resolving the complex splitting patterns expected in the aromatic region.
¹H NMR Acquisition:
Pulse Angle: 30°
Acquisition Time: 2-4 seconds
Relaxation Delay: 2-5 seconds (a longer delay ensures quantitative integration)
Number of Scans: 8-16 scans are typically sufficient.
Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[1]
Structural Overview and Atom Labeling
To facilitate a clear discussion, the atoms of (R)-1-(2,5-difluorophenyl)propan-2-ol are labeled as shown in the diagram below. This labeling will be used consistently throughout the analysis.
Cost-Benefit Analysis of Synthetic Strategies for (R)-1-(2,5-Difluorophenyl)propan-2-ol: A Comparative Guide
As the pharmaceutical industry shifts toward highly functionalized, stereochemically complex active pharmaceutical ingredients (APIs), fluorinated chiral building blocks have become indispensable. The target molecule, (R...
Author: BenchChem Technical Support Team. Date: March 2026
As the pharmaceutical industry shifts toward highly functionalized, stereochemically complex active pharmaceutical ingredients (APIs), fluorinated chiral building blocks have become indispensable. The target molecule, (R)-1-(2,5-difluorophenyl)propan-2-ol , is a high-value chiral intermediate. The 2,5-difluoro substitution pattern imparts unique electronic properties—such as increased lipophilicity and metabolic stability—making it a sought-after motif in modern drug design.
However, synthesizing this molecule presents distinct challenges. The electron-withdrawing nature of the fluorine atoms and the steric demands of the aryl ring complicate the enantioselective reduction of the precursor ketone, 1-(2,5-difluorophenyl)propan-2-one. As a Senior Application Scientist, I have evaluated the three primary synthetic strategies for this transformation: Asymmetric Hydrogenation (Chemo-catalysis) , Biocatalytic Reduction , and Enzymatic Kinetic Resolution .
This guide objectively compares these methodologies, detailing the causality behind the experimental designs and providing self-validating protocols for seamless laboratory execution.
Quantitative Comparison of Synthetic Routes
When selecting a synthetic route, process chemists must balance enantiomeric excess (ee), scalability, and environmental impact (E-factor). The table below summarizes the core metrics for each approach.
Performance Metric
Asymmetric Hydrogenation (Ru-BINAP)
Biocatalysis (KRED)
Enzymatic Kinetic Resolution (CAL-B)
Enantiomeric Excess (ee)
92% – 96%
> 99%
> 98% (for remaining product)
Max Theoretical Yield
100%
100%
50% (without dynamic resolution)
Scalability
Excellent (Multi-ton)
High (Multi-kg to ton)
Moderate (kg scale)
E-Factor (Waste)
Low (Solvent dependent)
Very Low (Aqueous)
High (50% waste of wrong enantiomer)
Primary Cost Driver
Precious metal (Ru), chiral ligand
Enzyme engineering, co-factor
Downstream separation, low yield
Strategic Pathway Overview
The following logical workflow illustrates how the prochiral ketone or its racemic alcohol derivative can be funneled toward the desired (R)-enantiomer.
Fig 1: Synthetic pathways from prochiral ketone or racemic mixture to the target (R)-alcohol.
Transition-metal catalyzed asymmetric hydrogenation using chiral Ru(II) complexes is the industry standard for high-throughput, atom-economical reductions[1].
Mechanistic Causality
This reaction relies on an outer-sphere mechanism . The hydride is transferred to the ketone without direct coordination of the carbonyl oxygen to the metal center. The addition of a strong base (KOtBu) is not arbitrary; it is causally required to deprotonate the diamine ligand, forming the active 16-electron ruthenium amide species that subsequently activates H2. The 2,5-difluoro substitution reduces the electron density of the carbonyl, accelerating the nucleophilic hydride transfer step[1].
Self-Validating Protocol
The protocol includes a silica filtration step to immediately quench the reaction by removing the heavy metal, preventing reverse oxidation.
Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with 1-(2,5-difluorophenyl)propan-2-one (1.0 eq, 100 mmol) and the pre-catalyst RuCl2[(R)-BINAP][(R,R)-DPEN] (0.001 eq).
Activation: Add 50 mL of anhydrous isopropanol and a catalytic amount of KOtBu (0.01 eq) to activate the pre-catalyst.
Hydrogenation: Seal the vessel, purge with H2 three times, and pressurize to 30 atm. Stir vigorously at 25°C for 12 hours.
Quench & Validation: Vent the H2 gas safely. Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to strip out Ru residues.
Analysis: Concentrate in vacuo. Validate conversion via achiral GC-FID and determine enantiomeric purity via chiral HPLC (Chiralcel OD-H column).
Strategy 2: Biocatalytic Reduction (KRED)
Biocatalysis has revolutionized the synthesis of chiral APIs by offering exceptional stereocontrol under ambient, aqueous conditions[2].
Mechanistic Causality
Ketoreductases (KREDs) bind the prochiral ketone in a highly defined asymmetric pocket. Because wild-type enzymes typically yield the (S)-enantiomer (following the Prelog rule), engineered anti-Prelog KREDs are required to access the (R)-enantiomer[3]. The process utilizes isopropanol (IPA) not just as a co-solvent to dissolve the lipophilic fluorinated substrate, but as a terminal reductant. The enzyme transfers a hydride from IPA to NADP+, generating NADPH, which then reduces the ketone[2].
This system validates itself thermodynamically: the continuous production of acetone (monitored via GC) acts as a real-time proxy for reaction progress without needing to sample the main product.
Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM NADP+ and 10% v/v isopropanol. (Note: >10% IPA can denature the enzyme, while <10% fails to drive the equilibrium).
Enzyme Loading: Add the engineered anti-Prelog KRED enzyme (10 wt% relative to the substrate).
Substrate Addition: Introduce 1-(2,5-difluorophenyl)propan-2-one to achieve a 50 g/L loading.
Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours. Monitor acetone evolution via headspace GC.
Workup: Extract the aqueous layer with ethyl acetate (3 × 50 mL), dry over Na2SO4, and evaporate to yield the highly pure (R)-alcohol.
When direct asymmetric reduction is economically unfeasible due to catalyst costs, racemic 1-(2,5-difluorophenyl)propan-2-ol can be synthesized cheaply via NaBH4 reduction, followed by kinetic resolution[3].
Mechanistic Causality
Lipase B from Candida antarctica (CAL-B) selectively acylates the (S)-enantiomer using an acyl donor, leaving the unreacted (R)-enantiomer untouched. The choice of vinyl acetate as the acyl donor is critical: the leaving group (vinyl alcohol) instantly tautomerizes to acetaldehyde. This irreversible tautomerization prevents the reverse reaction, driving the transesterification to absolute completion[2].
Self-Validating Protocol
The immobilized nature of the enzyme allows for instant physical quenching, preventing over-acylation that would degrade the ee of the target (R)-alcohol.
Racemic Synthesis: Reduce 1-(2,5-difluorophenyl)propan-2-one using NaBH4 in MeOH at 0°C to yield the racemic alcohol.
Reaction Setup: Dissolve the racemic alcohol (100 mmol) in anhydrous methyl tert-butyl ether (MTBE, 100 mL).
Monitoring: Stir at 40°C. Monitor strictly by chiral GC. The reaction must be halted at exactly 50% conversion to ensure maximum ee of the remaining alcohol.
Quench & Separation: Filter off the immobilized enzyme beads to instantly stop the reaction. Separate the unreacted (R)-alcohol from the (S)-acetate via column chromatography (silica gel, Hexanes/EtOAc).
Conclusion
For the synthesis of (R)-1-(2,5-difluorophenyl)propan-2-ol, Biocatalysis (KRED) is the superior choice for late-stage API development due to its unmatched enantioselectivity (>99% ee) and green chemistry profile. However, for early-stage scaling where enzyme engineering lead times are prohibitive, Asymmetric Hydrogenation (Ru-BINAP) provides a highly robust, atom-economical alternative. Enzymatic Kinetic Resolution remains a viable, low-barrier entry point for bench-scale preparations, despite its inherent 50% yield limitation.
References
Title : Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods
Source : Chemical Reviews - ACS Publications
URL :[Link]
Title : Unleashing the Hidden Performance of Whole Cells in the Asymmetric Bioreduction of Arylacetones by Interrogating Enzymes in Aqueous Deep Eutectic Solvents
Source : Publications CNR API
URL :[Link]
Comprehensive Guide to the Proper Disposal of (R)-1-(2,5-difluorophenyl)propan-2-ol (R)-1-(2,5-difluorophenyl)propan-2-ol is a specialized chiral fluorinated aromatic alcohol frequently utilized as a building block in ph...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Guide to the Proper Disposal of (R)-1-(2,5-difluorophenyl)propan-2-ol
(R)-1-(2,5-difluorophenyl)propan-2-ol is a specialized chiral fluorinated aromatic alcohol frequently utilized as a building block in pharmaceutical synthesis and drug development. Due to its specific molecular architecture, its disposal requires strict adherence to environmental and laboratory safety protocols. This guide provides field-proven, step-by-step methodologies to ensure regulatory compliance, mitigate safety risks, and optimize waste management costs.
Chemical Profiling & Disposal Causality
Because its molecular structure contains a 2,5-difluorophenyl group, (R)-1-(2,5-difluorophenyl)propan-2-ol is strictly classified as a [1].
The Causality of Segregation:
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures used for non-halogenated solvents are insufficient to break these bonds. If (R)-1-(2,5-difluorophenyl)propan-2-ol is improperly mixed with non-halogenated waste or poured down the drain, it can persist in the environment or lead to the formation of toxic hydrogen fluoride (HF) gas and perfluoroalkyl-like byproducts during [2].
Therefore, the EPA mandates that fluorinated and halogenated organics undergo specialized high-temperature incineration (typically >1,100°C) equipped with [3]. Furthermore, mixing halogenated waste with non-halogenated waste needlessly increases institutional disposal costs, as the[4].
Quantitative Waste Stream Comparison
To ensure proper segregation, laboratory personnel must understand the operational differences between halogenated and non-halogenated waste streams.
The following self-validating protocol ensures regulatory compliance and laboratory safety when disposing of (R)-1-(2,5-difluorophenyl)propan-2-ol solutions or pure waste.
Step 1: Container Selection and Preparation
Action: Select a chemically resistant container, such as a with a PTFE-lined threaded cap[6].
Causality: Halogenated solvents can slowly dissociate to produce trace acids that [5]. PTFE and HDPE provide superior chemical inertness.
Validation: Inspect the container for cracks or degradation before use. Ensure the cap provides a vapor-tight seal.
Step 2: Initial Labeling
Action: Attach a "Hazardous Waste" tag to the container[7].
Causality: Unlabeled containers pose an immediate safety risk in the event of a spill or personnel shift change.
Validation: Check the "Halogenated Solvents" box and explicitly write "(R)-1-(2,5-difluorophenyl)propan-2-ol" along with its approximate percentage and any diluents. [7].
Step 3: Waste Transfer in the Fume Hood
Action: Transfer the waste into the container [1]. Use a designated funnel to prevent spillage.
Causality: Fluorinated aromatic alcohols and their associated solvents can emit volatile organic compounds (VOCs). Fume hoods mitigate inhalation exposure.
Validation: Fill the container to a [6]. The remaining 10% headspace is critical to allow for vapor expansion and prevent pressure-induced ruptures.
Step 4: Storage in the Satellite Accumulation Area (SAA)
Action: unless actively adding waste[1]. Store it in a designated SAA, utilizing (e.g., a polypropylene tub)[5].
Causality: Secondary containment captures catastrophic leaks, preventing the halogenated solvent from mixing with incompatible chemicals (like strong bases or alkali metals) stored nearby.
Step 5: EH&S Pickup Request
Action: Once the container reaches 90% capacity (or the SAA time limit expires), or resists further turning, and submit a waste collection request to your Environmental Health & Safety (EH&S) department[8].
Spill Management & Emergency Response
In the event of an accidental spill of (R)-1-(2,5-difluorophenyl)propan-2-ol:
Evacuate and Ventilate: Alert nearby personnel. If the spill occurs outside a fume hood,[7].